DBCO-PEG8-NHS ester
描述
属性
分子式 |
C42H55N3O14 |
|---|---|
分子量 |
825.9 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C42H55N3O14/c46-38(11-12-39(47)44-33-36-7-2-1-5-34(36)9-10-35-6-3-4-8-37(35)44)43-16-18-52-20-22-54-24-26-56-28-30-58-32-31-57-29-27-55-25-23-53-21-19-51-17-15-42(50)59-45-40(48)13-14-41(45)49/h1-8H,11-33H2,(H,43,46) |
InChI 键 |
OALUNVCTIRHONS-UHFFFAOYSA-N |
外观 |
Solid powder |
纯度 |
>95% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
DBCO-PEG8-NHS ester |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to DBCO-PEG8-NHS Ester: Principles, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG8-NHS ester is a heterobifunctional crosslinker that has become an invaluable tool in bioconjugation and the development of targeted therapeutics.[1][2] This reagent seamlessly integrates two highly efficient chemistries: the amine-reactive N-hydroxysuccinimide (NHS) ester and the azide-reactive dibenzocyclooctyne (DBCO) group. The two are separated by a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer.[2][3] This unique architecture enables a versatile, two-step conjugation strategy that is central to the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5][6]
The NHS ester facilitates the covalent attachment of the linker to primary amines on proteins and other biomolecules, forming a stable amide bond.[3][7] The DBCO moiety allows for a subsequent, highly specific, and biocompatible copper-free click chemistry reaction—strain-promoted alkyne-azide cycloaddition (SPAAC)—with azide-modified molecules.[1][5] The PEG8 linker enhances the water solubility of the molecule and the resulting conjugate, reduces aggregation, and provides a flexible spacer to minimize steric hindrance.[2][3]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and a discussion of its key applications in biomedical research and drug development.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The key specifications are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C42H55N3O14 | [4] |
| Molecular Weight | 825.9 g/mol | [4] |
| Purity | Typically >95% | [3] |
| Solubility | Soluble in DMSO, DMF, DCM | [3] |
| Storage Conditions | Store at -20°C, protect from moisture | [3][4] |
| Reactive Groups | DBCO (reacts with azides), NHS ester (reacts with primary amines) | [1][3] |
Reaction Mechanisms and Experimental Workflows
The utility of this compound lies in its ability to facilitate a two-step bioconjugation process. The following diagrams illustrate the chemical transformations and a general experimental workflow.
Caption: Functional components of this compound.
Caption: Two-step bioconjugation using this compound.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound.
Protocol 1: General Protein Labeling
This protocol describes the labeling of a protein with this compound, followed by conjugation to an azide-modified molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Azide-modified molecule of interest
-
Purification column (e.g., desalting column)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
This compound Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Amine Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction (Optional): Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification of DBCO-Labeled Protein: Remove excess, unreacted this compound using a desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).
-
Copper-Free Click Chemistry (SPAAC):
-
Add the azide-modified molecule to the purified DBCO-labeled protein. A 1.5- to 5-fold molar excess of the azide-modified molecule is recommended.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification: Purify the final bioconjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the excess azide-modified molecule.
Quantitative Parameters for Protein Labeling:
| Parameter | Recommended Range | Notes | Reference(s) |
| pH for NHS Ester Reaction | 8.3 - 8.5 | Optimal for deprotonated primary amines, balancing reactivity and hydrolysis of the NHS ester. | [3][8] |
| Molar Excess of NHS Ester | 10-20 fold | This should be optimized for the specific protein and desired degree of labeling. | [9] |
| Reaction Time (NHS Ester) | 30-60 min at RT | Longer incubation times may be required at lower temperatures. | [10] |
| Reaction Time (SPAAC) | 4-12 hours at RT | Can be extended to overnight at 4°C to improve efficiency. | [10] |
Protocol 2: Cell Surface Labeling
This protocol outlines the labeling of cell surface proteins on live cells.
Materials:
-
Cells in suspension or adherent culture
-
Ice-cold PBS, pH 8.0
-
This compound
-
Anhydrous DMSO
-
Quenching Solution: PBS with 100 mM glycine
-
Azide-functionalized fluorescent probe
Procedure:
-
Cell Preparation:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
Resuspend cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
-
DBCO Labeling:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Add the this compound solution to the cell suspension to a final concentration of 2-5 mM.
-
Incubate for 30 minutes at room temperature. To minimize internalization, the incubation can be performed at 4°C.
-
-
Quenching: Wash the cells three times with the quenching solution to remove excess reagent.
-
Click Reaction:
-
Resuspend the DBCO-labeled cells in a suitable buffer.
-
Add the azide-functionalized fluorescent probe and incubate under conditions appropriate for the specific probe.
-
-
Washing and Analysis: Wash the cells to remove the unbound probe and proceed with analysis (e.g., flow cytometry, fluorescence microscopy).
Caption: Workflow for labeling cell surface proteins.
Applications in Drug Development
This compound is a key enabling technology in the development of sophisticated biotherapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent to cancer cells. The synthesis of an ADC using this compound involves first labeling the antibody with the linker, followed by the attachment of an azide-modified drug payload via a SPAAC reaction. This approach allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][11] this compound can be used as a component of the linker to connect the target-binding ligand and the E3 ligase-binding ligand during the synthesis of a PROTAC.[4]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound, 2553412-88-5 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 7. glenresearch.com [glenresearch.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to DBCO-PEG8-NHS Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional crosslinker, DBCO-PEG8-NHS ester. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required for its effective application in bioconjugation, drug delivery, and proteomics. This document details the molecule's structure and properties, presents quantitative data in a structured format, and offers detailed experimental protocols for its use.
Core Concepts and Structure
This compound is a versatile molecule that incorporates three key chemical entities: a Dibenzocyclooctyne (DBCO) group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups makes it an invaluable tool for covalently linking molecules.[1]
The DBCO group is central to its utility in copper-free click chemistry, enabling rapid and specific ligation to azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][3] This bioorthogonal reaction proceeds efficiently under mild conditions, making it ideal for use in complex biological systems without the need for a cytotoxic copper catalyst.[4]
The NHS ester provides a reactive handle for the conjugation to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on aminosilane-coated surfaces.[5][6][7] This reaction forms a stable amide bond and is typically carried out at a neutral to slightly basic pH.[5][6]
The hydrophilic PEG8 spacer enhances the water solubility of the molecule and its conjugates.[5][6][7] It also provides a flexible and extended connection between the conjugated molecules, which can minimize steric hindrance and help maintain the biological activity of the labeled species.[5][6]
Physicochemical Properties
A summary of the key quantitative properties of this compound is provided in the table below. These values are essential for calculating molar excesses in reaction protocols and for understanding the physical behavior of the molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₄₂H₅₅N₃O₁₄ | [5][6][8][9] |
| Molecular Weight | ~825.9 g/mol | [2][5][6][9] |
| Purity | ≥90-98% | [5][6][8][10] |
| Appearance | Oil or solid | [2][11] |
| Solubility | DMSO, DMF, DCM, Water | [5][12] |
| Storage Conditions | -20°C, desiccated | [2][5][13] |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in the common application of antibody labeling.
Protocol 1: Activation of Antibody with this compound
This protocol describes the initial step of conjugating the DBCO moiety to an antibody via the NHS ester reaction with primary amines.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Antibody Preparation:
-
Ensure the antibody is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer such as PBS at pH 7.2-8.5.[][17] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.[14]
-
-
Conjugation Reaction:
-
Quenching:
-
Purification:
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol details the subsequent reaction of the DBCO-activated antibody with an azide-containing molecule.
Materials:
-
DBCO-labeled antibody (from Protocol 1)
-
Azide-modified molecule of interest (e.g., fluorescent dye, drug molecule)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Purify the final antibody conjugate to remove any unreacted azide-containing molecule and other impurities. The purification method will depend on the nature of the conjugate and may include size exclusion chromatography, affinity chromatography, or dialysis.
-
Visualizing Workflows and Pathways
To further clarify the application of this compound, the following diagrams illustrate key processes.
References
- 1. DBCO-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. DBCO-PEG8-DBCO | BroadPharm [broadpharm.com]
- 5. This compound, 2553412-88-5 | BroadPharm [broadpharm.com]
- 6. Broadpharm this compound, 50mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. precisepeg.com [precisepeg.com]
- 9. This compound | C42H55N3O14 | CID 134159736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. glycomindsynth.com [glycomindsynth.com]
- 11. interchim.fr [interchim.fr]
- 12. N-(DBCO-PEG8-carbonyl)-N-bis(PEG8-NHS ester) | BroadPharm [broadpharm.com]
- 13. DBCO-N-bis(PEG8-NHS ester) | BroadPharm [broadpharm.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of DBCO-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG8-NHS ester is a heterobifunctional crosslinker that has become an indispensable tool in bioconjugation, facilitating the precise and efficient labeling and linking of biomolecules. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in their scientific endeavors. The molecule's structure consists of three key components: a Dibenzocyclooctyne (DBCO) group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for a two-step conjugation strategy that is both highly efficient and bioorthogonal.
The primary utility of this compound lies in its ability to first react with primary amines on a target molecule, such as the lysine (B10760008) residues of a protein, via its NHS ester functionality. This initial step introduces the DBCO moiety onto the biomolecule. The DBCO group can then specifically and efficiently react with an azide-functionalized molecule through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal nature ensures that the reaction proceeds with high specificity in complex biological environments without interfering with native cellular processes.[1][2] The PEG8 linker enhances the water solubility of the molecule and provides a flexible spacer arm, which helps to minimize steric hindrance during the conjugation process.[3]
Core Mechanism of Action
The utility of this compound is centered around two distinct and sequential chemical reactions:
-
N-hydroxysuccinimide (NHS) Ester Reaction with Primary Amines: This is the first step in the bioconjugation process, where the NHS ester group reacts with primary amines on a target biomolecule.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Following the successful attachment of the DBCO moiety, the second step involves the reaction of the DBCO group with an azide-functionalized molecule.
NHS Ester Reaction: Covalent Amide Bond Formation
The reaction between the NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism.[4] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable and irreversible amide bond.[4]
This reaction is highly dependent on the pH of the reaction medium. The optimal pH range for this reaction is typically between 7.2 and 8.5.[5][6] At a pH below the pKa of the amine (for the lysine side chain, the pKa is around 10.5), the amine group is predominantly protonated (-NH3+) and thus, non-nucleophilic, leading to a significant decrease in the reaction rate.[7] Conversely, at higher pH values, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction and reduces the overall yield of the conjugate.[7][8]
dot
Caption: Mechanism of NHS Ester Reaction with a Primary Amine.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Bioorthogonal Ligation
The second stage of the conjugation process utilizes the DBCO group, which is a strained cyclooctyne (B158145). The high ring strain of the cyclooctyne drives a [3+2] cycloaddition reaction with an azide (B81097) to form a stable triazole linkage.[9] This reaction is a cornerstone of bioorthogonal chemistry because it proceeds with high efficiency and selectivity in complex biological environments without the need for a cytotoxic copper catalyst, which is required for the more traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] The absence of a copper catalyst makes SPAAC ideal for applications involving living cells and organisms.[1]
dot
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data
The efficiency of the bioconjugation process using this compound is influenced by several factors, including reaction kinetics and the competition between aminolysis and hydrolysis of the NHS ester.
NHS Ester Reactivity and Hydrolysis
The success of the initial labeling step is a balance between the rate of aminolysis (reaction with the amine) and the rate of hydrolysis (reaction with water). The following table summarizes the key parameters influencing this step.
| Parameter | Recommended Range/Value | Notes |
| Optimal pH for Aminolysis | 7.2 - 8.5[5][6] | The optimal pH for the reaction is between 8.3 and 8.5. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis is favored.[7][10] |
| Half-life of NHS Ester Hydrolysis | ~4-5 hours at pH 7.0, 0°C[5][8] | The rate of hydrolysis increases significantly with increasing pH. |
| ~10 minutes at pH 8.6, 4°C[5][8] | This highlights the importance of timely reactions at higher pH. | |
| Molar Excess of NHS Ester | 5- to 20-fold over protein[7] | The optimal ratio depends on the protein and desired degree of labeling.[11] |
SPAAC Reaction Kinetics
The rate of the SPAAC reaction is a critical factor, especially for applications involving low concentrations of reactants or rapid labeling requirements. The reactivity of cyclooctynes is quantified by the second-order rate constant (k₂).
| Cyclooctyne Derivative | Typical Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| DBCO Derivatives | ~0.1 - 2.0 | [12] |
| DBCO | ~0.6 - 1.0 | [13] |
| DIBO | ~0.3 - 0.7 | [13] |
| BCN | ~0.06 - 0.1 | [13] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide reactants.[13]
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Protocol 1: Labeling a Protein with this compound
This protocol outlines the procedure for conjugating the DBCO moiety to a protein via its primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[7]
-
Desalting column or dialysis equipment for purification[14]
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[6]
-
-
This compound Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[15]
-
Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[1] Note: NHS esters are moisture-sensitive and should be dissolved immediately before use.[6]
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[7] The final concentration of the organic solvent should not exceed 10%.[15]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7] If the label is light-sensitive, protect the reaction from light.[6]
-
-
Quenching:
-
Purification:
dot
Caption: Experimental Workflow for Protein Labeling with this compound.
Protocol 2: SPAAC Reaction of DBCO-labeled Protein with an Azide-Molecule
This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized protein and an azide-containing molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized molecule in the reaction buffer.
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 2- to 10-fold molar excess of the azide molecule is recommended.[16]
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[16] The reaction time may vary depending on the reactants and their concentrations.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to remove the excess azide-containing molecule.[9]
-
-
Characterization:
dot
Caption: Experimental Workflow for the SPAAC Reaction.
Conclusion
This compound is a powerful and versatile tool for bioconjugation, enabling the creation of well-defined bioconjugates with high efficiency and specificity. A thorough understanding of its dual mechanism of action, encompassing both the NHS ester-amine reaction and the strain-promoted azide-alkyne cycloaddition, is crucial for the successful design and execution of experiments. By carefully controlling reaction parameters such as pH, molar ratios, and incubation times, researchers can optimize their conjugation strategies for a wide range of applications in drug development, diagnostics, and fundamental research. This guide provides the foundational knowledge and practical protocols to effectively utilize this important reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. dynamic-biosensors.com [dynamic-biosensors.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. docs.aatbio.com [docs.aatbio.com]
The Strategic Role of PEG8 Spacers in Bioconjugation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of polyethylene (B3416737) glycol (PEG) spacers, a process known as PEGylation, is a critical strategy in the design and development of advanced bioconjugates. Among the various lengths of PEG linkers, the eight-unit polyethylene glycol (PEG8) spacer has emerged as a particularly advantageous component in sophisticated therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This in-depth technical guide elucidates the multifaceted role of the PEG8 spacer in bioconjugation, providing a comprehensive overview of its impact on the physicochemical properties, pharmacokinetics, and efficacy of bioconjugates. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage PEG8 spacers in their therapeutic design and development endeavors.
Core Principles of PEG8 Spacers in Bioconjugation
The utility of a PEG8 spacer in bioconjugation stems from its unique physicochemical properties, which confer a range of benefits to the resulting bioconjugate.[1]
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads and small molecule inhibitors are hydrophobic, which can lead to aggregation and poor solubility of the bioconjugate.[2] The hydrophilic nature of the PEG8 spacer, with its repeating ethylene (B1197577) glycol units, significantly improves the overall water solubility of the conjugate, mitigating aggregation and enhancing its suitability for intravenous administration.[3][4]
-
Biocompatibility and Reduced Immunogenicity: PEG is a non-toxic and non-immunogenic polymer.[5] When used as a spacer, the PEG8 chain can create a "hydration shell" around the bioconjugate, masking potentially immunogenic epitopes on the payload or the protein, thereby reducing the likelihood of an immune response.[4][6]
-
Optimized Pharmacokinetics: PEGylation is a well-established method for extending the in vivo circulation half-life of biotherapeutics.[4] The increased hydrodynamic size imparted by the PEG8 spacer reduces renal clearance, leading to a longer circulation time and sustained plasma concentrations of the drug.[2][4] This can translate to less frequent dosing regimens.
-
Flexibility and Steric Hindrance Reduction: The flexible nature of the PEG8 chain acts as a spacer arm, providing optimal spatial separation between the biomolecule (e.g., an antibody) and the conjugated payload.[6] This separation is crucial for minimizing steric hindrance, ensuring that the biological activity of the antibody (e.g., antigen binding) is not compromised by the presence of the payload.[7]
Quantitative Impact of PEG8 Spacers
The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. A PEG8 spacer often represents a favorable balance between providing sufficient spacing and maintaining a compact molecular size.
Impact on Binding Affinity
The inclusion and length of a PEG spacer can significantly influence the binding affinity of a bioconjugate to its target.
| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |
| No Spacer | - | 15.1 ± 2.1 |
| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |
| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |
| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |
| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |
| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers. A lower Kd value indicates stronger binding.[1]
As the data indicates, the incorporation of a PEG spacer, including PEG8, resulted in a significantly lower dissociation constant (Kd), signifying a stronger binding interaction compared to both the no-spacer control and the hydrophobic alkyl spacers.[1]
Impact on ADC Pharmacokinetics
In the context of Antibody-Drug Conjugates (ADCs), the length of the PEG spacer has a direct and measurable impact on the pharmacokinetic profile.
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
| ADC with PEG24 Linker | 24 units | 290 | 10,000 | 5.8 |
(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)[2]
This data clearly demonstrates that increasing the PEG chain length improves the pharmacokinetic profile of the ADC, with a significant improvement observed at the PEG8 length, after which the benefits begin to plateau.[2]
Impact on PROTAC Efficacy
In the development of PROTACs, the linker length is a critical determinant of the stability of the ternary complex and, consequently, the efficiency of target protein degradation. A PROTAC targeting Indoleamine 2,3-dioxygenase 1 (IDO1) utilizing a thalidomide-based CRBN ligand and a PEG8 linker demonstrates the following in vitro degradation performance.
| Parameter | Value | Cell Line | Description |
| DC50 | 2.84 µM | HeLa | The concentration of the PROTAC that results in 50% degradation of the target protein. |
| Dmax | 93% | HeLa | The maximum percentage of target protein degradation achieved by the PROTAC. |
(Data for an exemplary IDO1 PROTAC constructed using a thalidomide-based CRBN ligand and a PEG8 linker)[1]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of bioconjugates utilizing PEG8 spacers.
Protocol for Maleimide-Thiol Conjugation with a PEG8 Spacer
This protocol describes the site-specific labeling of a protein with a maleimide-functionalized PEG8 linker.
Materials:
-
Protein with a free cysteine residue (1-10 mg/mL)
-
Mal-amido-PEG8-acid or other maleimide-PEG8 reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free and thiol-free buffer (e.g., HEPES)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve or buffer exchange the protein into the Reaction Buffer. The buffer must be free of primary amines and thiols.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine is in a disulfide bond, add a 10- to 50-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.
-
Prepare Maleimide-PEG8 Stock Solution: Immediately before use, dissolve the Maleimide-PEG8 reagent in anhydrous DMF or DMSO to a concentration of 10-20 mM.[1]
-
Initiate the Labeling Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG8 stock solution to the protein solution.[1] Gently mix.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.[1]
-
Quench the Reaction: Add a quenching reagent (e.g., 2-mercaptoethanol) to a final concentration of 10-50 mM to react with any unreacted maleimide (B117702) groups. Incubate for 15-30 minutes at room temperature.
-
Purify the PEGylated Protein: Remove unreacted reagents and byproducts using SEC or dialysis.
Protocol for PROTAC Synthesis using a Thalidomide-PEG8-Ts Linker
This protocol details the final conjugation step in the synthesis of a PROTAC, coupling a target protein ligand to the "Thalidomide-NH-PEG8-Ts" building block.
Materials:
-
Thalidomide-NH-PEG8-Ts
-
Protein of Interest (POI) ligand with a primary amine or other nucleophilic group
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Cesium Carbonate (Cs2CO3) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
NMR and Mass Spectrometry for characterization
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried. Work under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a dry reaction vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.[1]
-
Add Cs2CO3 or DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.[1][8]
-
Add the Thalidomide-NH-PEG8-Ts solution (1.0 - 1.2 equivalents).[8]
-
Reaction Conditions: Stir the reaction at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.[8]
-
Work-up and Purification: Once the reaction is complete, the crude product can be purified by preparative HPLC to yield the final PROTAC.[1]
-
Characterization: Confirm the structure and purity of the final PROTAC using NMR and mass spectrometry.[1]
Protocol for Western Blotting for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and plates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General workflow for synthesizing and purifying a bioconjugate with a PEG8 spacer.
Caption: Mechanism of action for a PROTAC utilizing a PEG8 spacer to induce protein degradation.
Signaling Pathway Context
While a PEG8-conjugated molecule may not directly interact with all components of a signaling pathway, its therapeutic effect is often realized through the modulation of such pathways. The JAK-STAT pathway is a critical signaling cascade in cellular processes like proliferation and inflammation, and its dysregulation is implicated in various diseases, including cancer.
Caption: The JAK-STAT pathway, a key regulator of cellular processes often targeted in therapeutic development.
Conclusion
The PEG8 spacer is a critical and versatile tool in the field of bioconjugation, offering a powerful means to enhance the therapeutic properties of complex biologics. Its inherent hydrophilicity, biocompatibility, and optimal length contribute to improved solubility, stability, and pharmacokinetic profiles, ultimately leading to more effective and safer therapeutics. The quantitative data and detailed experimental protocols provided in this guide underscore the importance of rational linker design and provide a framework for the successful incorporation of PEG8 spacers in the development of next-generation ADCs, PROTACs, and other advanced bioconjugates. By understanding and applying these principles, researchers can accelerate the development of innovative therapies for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. benchchem.com [benchchem.com]
- 7. sciex.com [sciex.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to DBCO-PEG8-NHS Ester for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DBCO-PEG8-NHS ester, a bifunctional crosslinker pivotal for advanced protein labeling and bioconjugation. We will delve into its chemical properties, mechanism of action, and applications, with a focus on providing actionable data and detailed experimental protocols.
Introduction to this compound
This compound is a versatile tool in bioconjugation, featuring two key functional groups: a Dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. This heterobifunctional architecture enables a two-step conjugation strategy. The NHS ester facilitates covalent linkage to primary amines on proteins, such as the side chain of lysine (B10760008) residues, while the DBCO group allows for a subsequent copper-free "click chemistry" reaction with azide-containing molecules.[1][2]
The integrated polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, enhances the hydrophilicity of the molecule. This is crucial for improving the solubility and stability of the resulting protein conjugate and minimizing aggregation, a common challenge in bioconjugation.[3][4]
Chemical Properties and Specifications
A clear understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Molecular Formula | C42H55N3O14 | [3][5] |
| Molecular Weight | 825.9 g/mol | [3][5] |
| Purity | Typically >95% | [3][6] |
| Solubility | Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous buffers. | [3][7] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [6][8] |
| Stability | The NHS ester is moisture-sensitive and prone to hydrolysis. DBCO group is generally stable but can degrade under harsh acidic conditions or in the presence of certain reactive species. | [9][10] |
Mechanism of Action for Protein Labeling
The utility of this compound lies in its two distinct reactive moieties, enabling a sequential and controlled bioconjugation process.
Amine Labeling via NHS Ester
The initial step involves the reaction of the NHS ester with primary amines on the protein surface. This reaction, known as acylation, forms a stable amide bond. The efficiency of this reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 8.5.[7][9] At lower pH, the primary amines are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[7][9]
Copper-Free Click Chemistry via DBCO
Once the protein is labeled with the DBCO group, it can be conjugated to any molecule containing an azide (B81097) group through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is highly efficient and bioorthogonal, meaning it proceeds readily in complex biological media without interfering with native biochemical processes. A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[2][8]
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible protein labeling. Below are protocols for protein labeling with this compound and a subsequent click chemistry reaction.
Protocol for Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the protein solution contains amine-containing buffers like Tris, a buffer exchange is necessary.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically. Gently mix the reaction.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
Protocol for Copper-Free Click Chemistry
This protocol describes the conjugation of a DBCO-labeled protein with an azide-containing molecule.
Materials:
-
DBCO-labeled protein
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reactants: Ensure both the DBCO-labeled protein and the azide-containing molecule are in a compatible, azide-free buffer.
-
Click Reaction: Add the azide-containing molecule to the DBCO-labeled protein solution. A 1.5- to 10-fold molar excess of the azide-containing molecule is often recommended to ensure efficient conjugation.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate to remove any unreacted azide-containing molecule, if necessary, using an appropriate method such as size-exclusion chromatography.
Quantitative Data and Characterization
The degree of labeling (DOL), which is the average number of DBCO molecules per protein, is a critical parameter to determine.
Determining the Degree of Labeling (DOL)
The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Formula for DOL Calculation:
Where:
-
A280 and A309 are the absorbances at the respective wavelengths.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).
-
CF is a correction factor for the absorbance of the DBCO group at 280 nm (typically around 0.3 for DBCO-PEG linkers).
Degree of Labeling vs. Molar Ratio
The degree of labeling is dependent on several factors, including the protein's surface lysine accessibility and the molar ratio of the this compound to the protein during the labeling reaction. The following table provides representative data on how the DOL can vary with the molar excess of a DBCO-NHS ester.
| Molar Excess of DBCO-NHS Ester | Approximate Degree of Labeling (DOL) |
| 5x | 1-2 |
| 10x | 2-4 |
| 20x | 4-6 |
| 40x | 6-8 |
Note: This data is illustrative and the actual DOL will vary depending on the specific protein and reaction conditions.[11][12]
Troubleshooting
Common issues encountered during protein labeling with this compound and their potential solutions are summarized below.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Hydrolysis of the NHS ester due to moisture.- Suboptimal reaction pH.- Presence of amine-containing buffers (e.g., Tris).- Insufficient molar excess of the labeling reagent. | - Allow the reagent to warm to room temperature before opening.- Prepare fresh solutions in anhydrous DMSO or DMF.- Ensure the reaction pH is between 7.2 and 8.5.- Perform a buffer exchange to an amine-free buffer.- Increase the molar excess of this compound. |
| Protein Aggregation/Precipitation | - High hydrophobicity of the DBCO group.- High degree of labeling.- Suboptimal buffer conditions for protein stability.- High protein concentration. | - Use a lower molar excess of the labeling reagent.- Optimize buffer conditions (e.g., add stabilizing excipients).- Reduce the protein concentration.- Consider using a more hydrophilic PEGylated linker if aggregation persists.[4] |
| Low Yield in Click Reaction | - Incomplete initial DBCO labeling.- Degradation of the azide-containing molecule.- Insufficient incubation time. | - Confirm the DOL of the DBCO-labeled protein.- Use a fresh solution of the azide-containing molecule.- Increase the incubation time or temperature (e.g., 37°C). |
Applications in Research and Drug Development
This compound is a key reagent in various advanced applications.
Antibody-Drug Conjugates (ADCs)
A major application is in the development of ADCs. The this compound can be used to attach a potent cytotoxic drug (payload) to a monoclonal antibody, enabling targeted delivery to cancer cells. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC.[13]
PROTACs and Targeted Protein Degradation
This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8][14]
Proximity Labeling and Proteomics
DBCO-labeled proteins can be used in proximity labeling studies to identify protein-protein interactions within a cell. In this approach, a DBCO-labeled "bait" protein is introduced into cells, followed by an azide-tagged reporter molecule that can covalently link to nearby proteins upon activation.[15][16]
Visualizations
Experimental Workflow
Caption: General workflow for protein labeling and conjugation.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Targeted Protein Degradation via PROTAC
Caption: PROTAC mechanism for targeted protein degradation.
References
- 1. DBCO-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. This compound - Taskcm [taskcm.com]
- 3. This compound, 2553412-88-5 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. DBCO-N-bis(PEG8-NHS ester) | BroadPharm [broadpharm.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. interchim.fr [interchim.fr]
- 10. vectorlabs.com [vectorlabs.com]
- 11. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peg-linker.com [peg-linker.com]
- 14. gentaur.com [gentaur.com]
- 15. From Vision to Reality: A Perspective on the Innovative and Collaborative Forces That Evolved Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteomic navigation using proximity-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to DBCO-PEG8-NHS Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG8-NHS ester), a heterobifunctional linker critical to the advancement of modern Antibody-Drug Conjugates (ADCs). We will explore its constituent parts, its mechanism of action in bioorthogonal chemistry, and its role in creating stable, effective, and pharmacokinetically sound ADCs. Detailed experimental protocols and quantitative data are provided to support practical application in a research and development setting.
Introduction: The Role of Advanced Linkers in ADCs
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1][] The linker, which connects the antibody to the payload, is a pivotal component that profoundly influences the ADC's stability, efficacy, safety, and pharmacokinetic (PK) profile.[][3]
The this compound linker has emerged as a valuable tool, leveraging "click chemistry" to offer a robust and versatile method for ADC synthesis.[4][5] This linker addresses several key challenges in ADC development, including the need for precise conjugation, improved solubility, and enhanced in vivo stability.[][7]
Core Components and Mechanism of Action
The this compound is a trifunctional molecule, with each component serving a distinct and vital purpose in the construction of an ADC.
-
N-hydroxysuccinimide (NHS) Ester: This highly reactive group forms stable amide bonds with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the surface of an antibody.[][9] This reaction, typically performed at a pH of 7-9, is a common and effective method for attaching the linker to the monoclonal antibody.[][10] However, this method can result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) because antibodies have multiple accessible lysine residues.[][9][11]
-
Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG chain is a hydrophilic spacer that imparts several beneficial properties to the ADC.[12] It increases the water solubility of the conjugate, which is particularly important when working with hydrophobic payloads, thereby reducing the risk of aggregation.[][12][13] The PEG linker also acts as a flexible spacer, minimizing steric hindrance during the subsequent conjugation step and potentially improving the pharmacokinetic profile by extending circulation half-life and reducing immunogenicity.[][14][15] Studies have shown that a PEG length of at least eight units can significantly improve ADC clearance rates compared to shorter linkers.[3][16]
-
Dibenzocyclooctyne (DBCO): This is the "bioorthogonal handle" of the linker. DBCO is a strained alkyne that reacts with azide (B81097) groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][][18] This reaction is highly specific, efficient, and, crucially, proceeds without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological molecules.[][19][20][21] The stable triazole ring formed ensures a robust connection between the linker and an azide-modified drug payload.[][21]
ADC Synthesis Workflow
The synthesis of an ADC using this compound is a sequential, two-step process that offers control over the conjugation strategy.
-
Antibody Modification: The monoclonal antibody (mAb) is first reacted with the this compound. The NHS ester moiety forms a covalent amide bond with primary amines on the antibody, primarily the side chains of lysine residues. This step attaches the DBCO-PEG8 handle to the antibody.
-
Payload Conjugation: The DBCO-modified antibody is then purified to remove excess linker. Subsequently, it is reacted with the azide-functionalized cytotoxic payload. The DBCO and azide groups undergo a rapid and specific SPAAC reaction to form the final, stable ADC.[][19]
// Nodes mAb [label="Monoclonal Antibody (mAb)\n- Lysine Residues", fillcolor="#F1F3F4", fontcolor="#202124"]; Linker [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Lysine Conjugation\n(pH 7-9)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse]; DBCO_mAb [label="DBCO-Modified mAb", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification1 [label="Purification\n(e.g., Desalting Column)", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; Azide_Drug [label="Azide-Modified\nCytotoxic Payload", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: SPAAC Reaction\n(Copper-Free Click)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse]; ADC_Final [label="Final ADC", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification2 [label="Purification\n(e.g., HIC / SEC)", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; Characterization [label="Characterization\n(DAR, Purity, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=parallelogram];
// Edges mAb -> Step1; Linker -> Step1; Step1 -> DBCO_mAb [label="Amide Bond Formation"]; DBCO_mAb -> Purification1; Purification1 -> Step2; Azide_Drug -> Step2; Step2 -> ADC_Final [label="Stable Triazole Linkage"]; ADC_Final -> Purification2; Purification2 -> Characterization; } dot Caption: Two-step workflow for ADC synthesis using this compound.
Quantitative Data Summary
The performance of an ADC is defined by key quantitative parameters. The use of a this compound linker influences these metrics.
| Parameter | Typical Value / Observation | Method of Analysis | Significance | Citations |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous, typically 0-8 | HIC-HPLC, RP-HPLC, LC-MS | A critical quality attribute affecting both efficacy and safety. Low DAR may reduce potency; high DAR can increase toxicity and clearance. | [1][][22][23][24] |
| Conjugation Efficiency (Lysine) | Variable; depends on mAb, pH, and linker:mAb ratio. | HIC-HPLC | Indicates the extent of antibody modification. Non-selective nature of NHS esters leads to a statistical distribution of species. | [9][11] |
| SPAAC Reaction Kinetics | Fast second-order rate constants. | Spectrophotometry (loss of DBCO absorbance) | The rapid, bioorthogonal nature of the SPAAC reaction allows for efficient conjugation under mild, physiological conditions. | [18][25] |
| ADC Stability (Linker Half-Life) | DBCO-triazole bond is highly stable. | ELISA, LC-MS | High in vivo stability is crucial to prevent premature drug release in circulation, minimizing off-target toxicity. | [26][27] |
| Pharmacokinetics (Clearance) | Clearance rate decreases with PEG length. PEG8 provides a PK profile approaching that of the parent antibody. | In vivo animal studies, ELISA | The hydrophilic PEG8 linker shields hydrophobic payloads, reducing clearance and increasing exposure. | [3][13][16][28] |
| Purity / Aggregation | PEG8 linker mitigates aggregation caused by hydrophobic payloads. | Size Exclusion Chromatography (SEC) | High purity and low aggregation are essential for safety, efficacy, and manufacturability. | [][12][29] |
Experimental Protocols
The following protocols provide a generalized framework. Specific parameters such as buffer composition, reaction times, and molar excess of reagents should be optimized for each specific antibody and payload combination.
Protocol 5.1: Antibody Modification with this compound
This protocol details the conjugation of the DBCO-PEG8 linker to an antibody via lysine residues.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.0)
-
This compound
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns (e.g., 7K MWCO) or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[30]
-
Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio must be determined empirically.[30][31]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[30][32]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[30][32]
-
Purification: Remove unreacted this compound and quenching agent by passing the reaction mixture through a spin desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).[29][32]
-
Characterization: Determine the concentration of the purified DBCO-modified antibody using a UV-Vis spectrophotometer at 280 nm.
Protocol 5.2: SPAAC Conjugation of Azide-Payload to DBCO-Modified Antibody
This protocol describes the copper-free click reaction to form the final ADC.
Materials:
-
Purified DBCO-modified antibody
-
Azide-modified cytotoxic payload (dissolved in a compatible solvent like DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Add the azide-modified payload to the DBCO-modified antibody solution. A molar excess of the payload (e.g., 1.5 to 3-fold over the estimated number of DBCO sites) is typically used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at 4°C or room temperature. Reaction times can range from 4 to 18 hours, depending on the reactants' concentration and reactivity.[30][32]
-
Purification: The final ADC must be purified to remove unreacted payload, payload aggregates, and other process-related impurities.[29][33] Common methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing small molecule impurities.
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, allowing for the isolation of species with different DARs.[][29]
-
Tangential Flow Filtration (TFF): A scalable method for buffer exchange and purification.[29]
-
Protocol 5.3: ADC Characterization - DAR Determination by HIC-HPLC
The average DAR and the distribution of drug-loaded species are critical quality attributes.[1][22] HIC is a standard method for this analysis.[23][24]
Materials:
-
Purified ADC sample
-
HIC HPLC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[1]
-
Mobile Phase B (Low Salt): e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[1]
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Elute the different ADC species using a decreasing salt gradient (e.g., a linear gradient from 0% to 100% Mobile Phase B over 30-45 minutes).[1][29]
-
Detection: Monitor the elution profile at 280 nm.[29]
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR). The first peak is typically the unconjugated antibody (DAR=0), followed by DAR=1, DAR=2, etc.[23]
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the formula: DAR = Σ (% Peak Area of Species * DAR of Species) / 100[]
-
Conclusion
The this compound linker represents a significant advancement in ADC technology. Its design ingeniously combines a well-established antibody conjugation method (NHS ester) with a highly efficient and biocompatible bioorthogonal reaction (SPAAC). The inclusion of a hydrophilic PEG8 spacer is critical for improving the physicochemical and pharmacokinetic properties of the resulting ADC, particularly when using hydrophobic payloads. By providing a robust, stable, and versatile platform for linking antibodies and drugs, this linker enables the development of more homogeneous, soluble, and effective antibody-drug conjugates. The detailed protocols and data presented in this guide serve as a foundational resource for researchers working to harness the full potential of this powerful bioconjugation tool.
References
- 1. ymc.eu [ymc.eu]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 9. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Cysteine-to-lysine transfer antibody fragment conjugation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03825F [pubs.rsc.org]
- 12. books.rsc.org [books.rsc.org]
- 13. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 19. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. benchchem.com [benchchem.com]
- 30. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 31. interchim.fr [interchim.fr]
- 32. researchgate.net [researchgate.net]
- 33. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
An In-depth Technical Guide to Utilizing DBCO-PEG8-NHS Ester for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the application of DBCO-PEG8-NHS ester as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, role in PROTAC design, and provide detailed experimental protocols for synthesis and evaluation.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a bifunctional linker that offers a modular and efficient approach to PROTAC synthesis. It incorporates a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in PROTAC synthesis.
| Property | Value | Source |
| Molecular Formula | C42H55N3O14 | --INVALID-LINK-- |
| Molecular Weight | 825.9 g/mol | --INVALID-LINK-- |
| CAS Number | 2553412-88-5 | --INVALID-LINK--[1] |
| Solubility | Soluble in DMSO, DCM, DMF | --INVALID-LINK-- |
| Purity | Typically >95% | --INVALID-LINK-- |
| Storage | -20°C to -80°C, desiccated | --INVALID-LINK--[1] |
Key Functional Groups and Their Reactivity
The versatility of this compound stems from its two key functional groups:
-
DBCO (Dibenzocyclooctyne): This group enables a highly efficient and bioorthogonal reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction proceeds readily at physiological temperatures without the need for a copper catalyst, which can be toxic to cells.
-
NHS (N-hydroxysuccinimide) Ester: This is an amine-reactive group that forms a stable amide bond with primary amines, such as the lysine (B10760008) residues on a protein or an amine-functionalized small molecule ligand.
The polyethylene (B3416737) glycol (PEG)8 spacer provides several advantages, including enhanced water solubility of the final PROTAC molecule and a flexible chain to allow for optimal orientation of the two ligands for ternary complex formation.
PROTAC Synthesis Strategy using this compound
A common strategy for synthesizing a PROTAC using this compound involves a two-step process. This modular approach allows for the separate synthesis and purification of the POI ligand and the E3 ligase ligand before their final conjugation.
References
The Properties of DBCO-PEG8-NHS Ester: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG8-NHS ester), a critical heterobifunctional linker used in bioconjugation, diagnostics, and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's characteristics to ensure its optimal use in experimental settings.
Overview of this compound
This compound is a versatile crosslinker featuring a DBCO group for copper-free click chemistry reactions with azide-modified molecules and an NHS ester for covalent bonding with primary amines on proteins and other biomolecules.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, improves solubility in aqueous media, and provides a flexible connection that minimizes steric hindrance.[2][3] This linker is frequently employed in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.[1]
Solubility Profile
The solubility of this compound is a critical factor for its effective use in various experimental protocols. The presence of the hydrophilic PEG8 spacer significantly enhances its solubility in aqueous solutions.[2][3] Detailed solubility data is presented in Table 1.
| Solvent | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended.[1] |
| Dichloromethane (DCM) | Soluble | - |
| Dimethylformamide (DMF) | Soluble | - |
| Water | Soluble | The hydrophilic PEG spacer improves water solubility.[2][3] |
Table 1: Solubility of this compound
Stability and Storage
The stability of the NHS ester moiety is highly dependent on pH and moisture. NHS esters are susceptible to hydrolysis, which can compromise the reactivity of the linker.
pH-Dependent Stability
The rate of hydrolysis of the NHS ester is significantly influenced by pH. The stability decreases as the pH becomes more alkaline.[4]
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Table 2: Half-life of NHS Esters in Aqueous Solution [3]
Storage Recommendations
To maintain the integrity and reactivity of this compound, proper storage is essential. The compound is moisture-sensitive.[5]
| Condition | Duration | Notes |
| -20°C (Stock Solution) | 1 month | Sealed storage, away from moisture.[1] |
| -80°C (Stock Solution) | 6 months | Sealed storage, away from moisture.[1] |
Table 3: Recommended Storage Conditions for Stock Solutions [1]
It is advisable to allow the product to equilibrate to room temperature before opening to prevent moisture condensation.[5] For long-term stability, purging the container with an inert gas like nitrogen or argon is recommended.
Experimental Protocols
General Protocol for Protein Labeling
This protocol outlines a general procedure for conjugating this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[3]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[5]
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.[3]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[5]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[3][5]
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
Protocol for Assessing NHS Ester Stability
The stability and reactivity of the NHS ester can be assessed by quantifying the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[4]
Materials:
-
This compound
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
0.5-1.0 N NaOH
-
Spectrophotometer
Procedure:
-
Sample Preparation: Weigh 1-2 mg of this compound and dissolve it in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.[4]
-
Initial Absorbance: Measure the absorbance of the solution at 260 nm. This is the baseline absorbance.[4]
-
Hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution. Mix for 30 seconds.[4]
-
Final Absorbance: Promptly measure the absorbance at 260 nm. This measurement should be taken within one minute of adding the NaOH.[4]
-
Analysis: The increase in absorbance at 260 nm is proportional to the amount of released NHS, indicating the amount of active NHS ester in the sample.
Visualizing the Workflow
The following diagrams illustrate the key processes involving this compound.
References
In-Depth Technical Guide to DBCO-PEG8-NHS Ester: A Core Component in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG8-NHS ester), a trifunctional linker widely utilized in the fields of bioconjugation, diagnostics, and targeted therapeutics. This document details its chemical properties, supplier information, and key applications, with a focus on antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and visual workflows are provided to facilitate its practical implementation in a research and development setting.
Core Concepts and Chemical Properties
This compound is a heterobifunctional crosslinker that leverages two distinct and highly efficient chemical reactions: the NHS ester-mediated amine coupling and the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] The molecule consists of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically and rapidly with azide-functionalized molecules via a copper-free "click chemistry" reaction. This bioorthogonal reaction is highly efficient and proceeds under physiological conditions, making it ideal for use in complex biological systems.[3][]
-
Polyethylene (B3416737) Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the solubility of the molecule in aqueous buffers, reduces steric hindrance, and can decrease the immunogenicity of the resulting conjugate.[1]
-
N-hydroxysuccinimide (NHS) ester: A reactive group that readily forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues in proteins and antibodies.[1]
The combination of these functionalities allows for a two-step conjugation strategy, providing precise control over the assembly of complex biomolecules.
Supplier Information and Product Specifications
A variety of chemical suppliers offer this compound, often with slight variations in purity and formulation. Below is a summary of typical product specifications from prominent suppliers.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions | Solubility |
| BroadPharm | BP-24019 | C42H55N3O14 | 825.9 | >95% | -20°C | DMSO, DCM, DMF |
| MedChemExpress | HY-140273 | C42H55N3O14 | 825.91 | 98.34% | -20°C (powder) | DMSO |
| Click Chemistry Tools | 1198 | C42H55N3O14 | 825.91 | >95% | -20°C | DMSO, DMF |
| BroadPharm | BP-40383 (DBCO-N-bis(PEG8-NHS ester)) | C65H94N4O26 | 1347.5 | >95% | -20°C | Not specified |
Note: This table is a representative sample and is not exhaustive. Researchers should always consult the supplier's technical datasheet for the most up-to-date information.
Key Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of targeted therapies.
Antibody-Drug Conjugates (ADCs)
In the construction of ADCs, this compound can be used to attach a cytotoxic payload to a monoclonal antibody. The NHS ester end of the linker reacts with lysine residues on the antibody surface. Following purification, the DBCO-functionalized antibody can then be conjugated to an azide-containing drug molecule via SPAAC. The PEG8 spacer helps to improve the pharmacokinetic properties of the final ADC.
PROTACs
This compound is also employed in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[5] The linker can be used to connect a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.[5] The modular nature of the DBCO and NHS ester reactive handles allows for the systematic variation of linker length and composition to optimize PROTAC efficacy.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Protocol for Antibody Labeling with this compound
This protocol outlines the steps for conjugating this compound to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
This compound Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Remove excess, unreacted this compound and the quenching agent using a desalting column according to the manufacturer's instructions.[9]
-
The resulting DBCO-functionalized antibody is now ready for the subsequent SPAAC reaction.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Materials:
-
DBCO-functionalized biomolecule (from Protocol 4.1)
-
Azide-containing molecule (e.g., drug, fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in a compatible solvent.
-
Add a 2- to 4-fold molar excess of the azide-containing molecule to the DBCO-functionalized biomolecule.[9]
-
-
Incubation:
-
Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature.[9] The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Purify the final conjugate to remove any unreacted azide-containing molecule using a suitable chromatography method (e.g., size-exclusion chromatography, affinity chromatography).
-
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: PROTAC synthesis using this compound.
Caption: The concerted mechanism of SPAAC.
References
- 1. This compound, 2553412-88-5 | BroadPharm [broadpharm.com]
- 2. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. furthlab.xyz [furthlab.xyz]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling and Application of DBCO-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential information on the safe handling, storage, and application of DBCO-PEG8-NHS ester, a critical reagent in bioconjugation and drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a bifunctional crosslinker featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.
| Property | Value |
| Molecular Formula | C42H55N3O14[1] |
| Molecular Weight | 825.9 g/mol [1][2] |
| Appearance | White to slightly grey crystalline solid or viscous liquid[3] |
| Purity | Typically >90-98%[1][4] |
| Solubility | Soluble in DMSO, DMF, DCM[1] |
Safety and Hazard Information
GHS Hazard Classification (Surrogate Data) [5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is essential when working with this compound to minimize exposure and risk.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
-
Body Protection: A lab coat and closed-toe shoes.[3]
General Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Avoid release to the environment.[3]
First-Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[3] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
Storage and Stability
Proper storage is critical to maintain the reactivity and integrity of this compound.
| Condition | Recommendation |
| Long-term Storage | Store at -20°C in a dry, dark place.[1][6] |
| Stock Solutions | Store aliquots in tightly sealed vials at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[6] |
| Handling Precautions | NHS esters are moisture-sensitive.[7] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[7] |
Experimental Protocols
This compound is primarily used for the modification of proteins and other biomolecules containing primary amines, followed by a copper-free click chemistry reaction with an azide-containing molecule.
Protein Labeling with this compound
This protocol outlines a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[7]
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[7]
-
Purification column (e.g., desalting spin column or size-exclusion chromatography column).[8][9]
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5).[7]
-
NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[7][8]
-
Conjugation Reaction: Add a 10- to 40-fold molar excess of the this compound solution to the protein solution.[10] The final concentration of the organic solvent should not exceed 10%.[7]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[7][9] If the label is light-sensitive, protect the reaction from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[11]
-
Purification: Remove excess, unreacted DBCO reagent and byproducts using a desalting spin column or size-exclusion chromatography.[8]
Copper-Free Click Chemistry Reaction
The DBCO-labeled protein can then be reacted with an azide-containing molecule.
Procedure:
-
Prepare Azide-Containing Molecule: Dissolve the azide-containing molecule in a suitable reaction buffer.
-
Click Reaction: Mix the DBCO-labeled protein with a 1.5- to 10-fold molar excess of the azide-modified molecule.[10]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[10]
-
Purification: If necessary, purify the final conjugate using an appropriate chromatography method.
Visualized Workflows and Safety Precautions
Experimental Workflow for Protein Labeling
Caption: A generalized workflow for the labeling of proteins with this compound.
Safety and Handling Precautions
Caption: Key safety precautions for handling this compound in a laboratory setting.
References
- 1. This compound, 2553412-88-5 | BroadPharm [broadpharm.com]
- 2. This compound | C42H55N3O14 | CID 134159736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Bioconjugation using DBCO-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-PEG8-NHS ester for the bioconjugation of proteins and other amine-containing biomolecules. This versatile bifunctional linker is a cornerstone in modern bioconjugation, enabling a two-step ligation strategy through amine-reactive chemistry and copper-free click chemistry.
This compound features three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with high specificity and efficiency with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2]
-
Polyethylene (B3416737) Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the solubility of the reagent and the resulting conjugate, provides a flexible connection to minimize steric hindrance, and can reduce the immunogenicity of the conjugated molecule.[3][4][5]
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on the surface of proteins, under neutral to slightly basic conditions.[3][5]
This combination of features makes this compound an invaluable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, imaging agents, and proteolysis-targeting chimeras (PROTACs).[4][6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound and related DBCO linkers.
| Parameter | Value | Notes |
| Purity | >90% - 98% | Purity can vary by supplier. NHS esters are susceptible to hydrolysis, so proper storage is crucial.[5][8] |
| Storage Conditions | -20°C with desiccant | To prevent moisture condensation and hydrolysis of the NHS ester, the vial should be equilibrated to room temperature before opening.[2][6] |
| Solubility | DMSO, DMF, DCM | The reagent should be dissolved in an anhydrous organic solvent immediately before use.[3][5] |
| DBCO Absorbance Maximum (λmax) | ~309 nm | This absorbance can be used to determine the Degree of Labeling (DOL).[1][9] |
| DBCO Molar Extinction Coefficient (ε) | ~12,000 M⁻¹cm⁻¹ | Used in the calculation of DOL. |
| Parameter | Value | Conditions |
| DBCO-conjugate Stability | 3-5% loss of reactivity | Stored at 4°C or -20°C over 4 weeks.[2] |
| DBCO-conjugate Stability in Phagocytes | ~36% degradation | After 24 hours in RAW264.7 cells.[10] |
| Protein Recovery (Post-desalting) | >85% | Typical recovery after removing excess, unreacted DBCO-NHS ester using a desalting spin column.[9] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes a general procedure for the covalent attachment of the DBCO moiety to a protein via its primary amines.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Preparation of Protein:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.[2][4]
-
If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[4][9]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the 10 mM this compound solution to the protein solution.[9] The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 20% to prevent protein denaturation.[1][9]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
-
Quenching the Reaction:
-
Purification of the DBCO-labeled Protein:
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction of the DBCO-labeled protein with an azide-containing molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-containing molecule of interest (e.g., drug, fluorophore, biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Add the azide-containing molecule to the DBCO-labeled protein solution. A 1.5- to 10-fold molar excess of the azide (B81097) molecule over the protein is recommended.[2][4]
-
-
Incubation:
-
Purification of the Final Conjugate:
-
Purify the final conjugate using an appropriate method such as SEC, ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to remove any unreacted azide-containing molecule.[4]
-
Protocol 3: Characterization of the DBCO-Protein Conjugate
Objective: To determine the Degree of Labeling (DOL), which is the average number of DBCO molecules per protein molecule.
Method: UV-Vis Spectrophotometry
-
Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A280) and 309 nm (A309).[1][9]
-
Calculate the DOL using the following formula:[9]
DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)
Where:
-
A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (≈ 12,000 M⁻¹cm⁻¹).
-
CF is a correction factor for the absorbance of the DBCO group at 280 nm (CF = A₂₈₀ of DBCO / A₃₀₉ of DBCO).
-
Method: HPLC Analysis
-
Reverse-Phase HPLC (RP-HPLC): Can be used to assess the purity of the conjugate and separate species with different DOLs.
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing technique that can separate antibody-drug conjugates based on the number of conjugated drug-linker molecules.
-
Size-Exclusion Chromatography (SEC-HPLC): Can be used to assess the purity of the conjugate and detect any aggregation.[4]
Visualizations
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 2553412-88-5 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biochemistry.ucla.edu [biochemistry.ucla.edu]
Application Notes and Protocols for DBCO-PEG8-NHS Ester Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent labeling of antibodies with DBCO-PEG8-NHS ester. This process is foundational for a variety of applications, including the development of antibody-drug conjugates (ADCs), targeted imaging agents, and sensitive diagnostic assays, by preparing the antibody for a subsequent copper-free click chemistry reaction.
Introduction
Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (this compound) is a bifunctional linker used to attach a DBCO moiety to proteins, primarily antibodies, through the reaction of its NHS ester with primary amines. The NHS ester reacts efficiently with the ε-amine of lysine (B10760008) residues on the antibody surface under mild conditions, forming a stable amide bond. The incorporated DBCO group is a strained alkyne that can then react with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction that proceeds without the need for a cytotoxic copper catalyst.[1][2] The PEG8 spacer enhances the solubility of the labeled antibody and provides steric separation between the antibody and the molecule to be conjugated.[3]
Chemical Principle
The labeling process is a two-step conceptual procedure. The first step, detailed in this protocol, is the acylation of primary amines on the antibody by the this compound. The subsequent step, not covered here, is the copper-free click reaction with an azide-modified molecule.
Caption: Chemical reaction of this compound with an antibody.
Experimental Protocols
This section provides a detailed, step-by-step protocol for labeling an antibody with this compound.
Materials and Reagents
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[4]
-
Quenching Buffer: 1M Tris-HCl, pH 8.0[5]
-
Purification System: Zeba™ Spin Desalting Columns (7K MWCO), or equivalent size-exclusion chromatography (SEC) system.[5]
Antibody Preparation
It is critical to ensure the antibody solution is free of amine-containing substances like Tris, glycine, or ammonium (B1175870) salts, as these will compete with the antibody for reaction with the NHS ester.[6]
-
If the antibody buffer contains amines, perform a buffer exchange into PBS. This can be done using dialysis or a desalting column.[6]
-
Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.[]
Reagent Preparation
The this compound is moisture-sensitive.[4]
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[8] Do not store the stock solution.[9]
Antibody Labeling Procedure
The optimal molar ratio of this compound to antibody may need to be determined empirically, but a 5- to 20-fold molar excess is a common starting point.[5][8][10]
-
Add the calculated volume of the 10 mM this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be below 20%.[10][11]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[5][8]
Quenching the Reaction
-
To stop the labeling reaction, add the quenching buffer (1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[10]
-
Incubate for 15-30 minutes at room temperature.[10]
Purification of the Labeled Antibody
Purification is necessary to remove unreacted this compound and the quenched byproducts.
-
Equilibrate the desalting column with PBS according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Centrifuge the column to collect the purified, DBCO-labeled antibody.[12]
-
The purified antibody can be stored at -20°C for up to a month, but for optimal reactivity in subsequent click chemistry reactions, it is best to use it as soon as possible.[10]
Experimental Workflow Diagram
Caption: Step-by-step workflow for this compound antibody labeling.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the antibody labeling protocol. Optimization may be required depending on the specific antibody and desired degree of labeling.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 2 mg/mL | Higher concentrations can sometimes lead to precipitation.[10] |
| This compound Molar Excess | 5 - 20 fold | A higher excess can increase labeling but may also lead to aggregation.[8][10] |
| Reaction Solvent (for DBCO reagent) | Anhydrous DMSO or DMF | The NHS ester is moisture sensitive.[3][9] |
| Final DMSO Concentration | < 20% | High concentrations of organic solvent can denature the antibody.[10] |
| Reaction pH | 7.2 - 8.0 | Higher pH increases the reaction rate but also the rate of NHS ester hydrolysis.[4] |
| Incubation Time | 30 - 60 minutes (RT) or 2 hours (on ice) | Longer incubation does not always lead to higher labeling efficiency.[5][8] |
| Quenching Agent Concentration | 50 - 100 mM Tris | Sufficient to react with all excess NHS ester.[10] |
| Quenching Time | 15 - 30 minutes | Ensures complete quenching of the reaction.[10] |
Characterization of Labeled Antibody
After purification, it is recommended to determine the degree of labeling (DOL), which is the average number of DBCO molecules conjugated per antibody. This can be estimated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm for the protein and at the specific absorbance maximum for the DBCO group.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive this compound due to hydrolysis. | Prepare the stock solution fresh in anhydrous solvent and use immediately.[12] |
| Presence of primary amines in the antibody buffer. | Perform buffer exchange into an amine-free buffer like PBS.[6] | |
| Antibody Aggregation/Precipitation | High degree of labeling leading to increased hydrophobicity. | Reduce the molar excess of the DBCO reagent.[10] |
| High concentration of antibody or DBCO reagent. | Perform the reaction at a lower concentration.[10] | |
| Low Recovery After Purification | Non-specific binding to the purification column. | Test different types of size-exclusion chromatography resins.[10] |
| Inefficient purification method. | Consider alternative methods like tangential flow filtration for larger scales.[10] |
References
- 1. dynamic-biosensors.com [dynamic-biosensors.com]
- 2. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 3. This compound, 2553412-88-5 | BroadPharm [broadpharm.com]
- 4. bidmc.org [bidmc.org]
- 5. researchgate.net [researchgate.net]
- 6. furthlab.xyz [furthlab.xyz]
- 8. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cedarlanelabs.com [cedarlanelabs.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for DBCO-PEG8-NHS Ester Reaction with Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for labeling proteins with DBCO-PEG8-NHS ester. This reagent is a cornerstone in bioconjugation, enabling the attachment of a dibenzocyclooctyne (DBCO) moiety to proteins for subsequent copper-free click chemistry reactions. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the protein surface, such as the side chain of lysine (B10760008) residues, to form a stable amide bond. The inclusion of a hydrophilic PEG8 spacer enhances solubility and minimizes steric hindrance.
Core Principles of the Reaction
The conjugation of this compound to proteins is a two-step process. First, the NHS ester reacts with primary amines on the protein in a pH-dependent manner. This is followed by purification to remove unreacted DBCO reagent. The efficiency of this labeling is critical for downstream applications like antibody-drug conjugate (ADC) development, in vivo imaging, and proteomics.[1]
The reaction is influenced by several key parameters:
-
pH: The reaction between the NHS ester and primary amines is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[2] At lower pH, the amine group is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[2]
-
Buffer Composition: Amine-free buffers are essential to prevent the quenching of the NHS ester. Phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate/bicarbonate buffers are commonly used.[3] Buffers containing primary amines, such as Tris, should be avoided during the reaction but can be used for quenching.[4]
-
Molar Ratio: The molar excess of this compound to the protein is a critical parameter that determines the degree of labeling (DOL). A higher molar excess generally leads to a higher DOL, but excessive labeling can lead to protein aggregation and loss of function due to the hydrophobicity of the DBCO group.[5] Optimization is often required for each specific protein.
-
Reaction Time and Temperature: The reaction is typically carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[6][7] Longer incubation times at lower temperatures can sometimes improve labeling efficiency while minimizing protein degradation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the reaction of this compound with proteins, compiled from various sources.
| Parameter | Value | Protein Type (if specified) | Notes | Source(s) |
| pH | 7.2 - 8.5 | General Proteins | Optimal range for NHS ester reaction with primary amines. | [2] |
| 8.0 - 8.5 | Antibodies | Recommended for increasing NHS ester reactivity. | [] | |
| 8.75 | Antibodies | Used in a specific antibody labeling protocol. | [4] | |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | General Proteins | A commonly used amine-free buffer. | [3][6] |
| 0.1 M Sodium Bicarbonate | General Proteins | Another suitable amine-free buffer. | [9] | |
| 0.5 M Carbonate/Bicarbonate | Antibodies | Used at a final concentration of ~100 mM. | [4] | |
| Borate Buffer | General Proteins | An alternative amine-free buffer. | [3] | |
| Molar Excess of this compound | 5 - 10 fold | Antibodies | Showed the highest conjugation yield in a study. | [5] |
| 10 - 40 fold | General Proteins | A common starting range for optimization. | [7] | |
| 20 fold | Antibodies | A typical starting point for antibody labeling. | [9][10] | |
| 20 - 30 fold | Antibodies | Recommended in a specific protocol. | [6][10] | |
| 10 fold (for protein conc. ≥ 5 mg/mL) | General Proteins | Recommendation based on protein concentration. | [3][11] | |
| 20 - 50 fold (for protein conc. < 5 mg/mL) | General Proteins | Higher excess needed for dilute protein solutions. | [3][11] | |
| Protein Concentration | 1 - 10 mg/mL | General Proteins | A typical concentration range for the reaction. | [9] |
| 1 - 5 mg/mL | General Proteins | Recommended to balance efficiency and aggregation risk. | [7] | |
| 1 - 2 mg/mL | Antibodies | A common concentration for antibody labeling. | [] | |
| Reaction Time | 30 - 60 minutes | General Proteins | At room temperature. | [6][9] |
| 2 hours | General Proteins | On ice or at 4°C. | [3][9][11] | |
| 4 - 12 hours | General Proteins | At room temperature for subsequent click reaction. | [7] | |
| Overnight (>12 hours) | General Proteins | At 4°C for subsequent click reaction. | [7] | |
| Reaction Temperature | Room Temperature | General Proteins | A common and convenient temperature. | [6][9] |
| 4°C or on ice | General Proteins | An alternative to room temperature, may reduce hydrolysis. | [3][9][11] | |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 | General Proteins | Added to a final concentration of 50-100 mM. | [3][6][11] |
| 1 M Glycine | General Proteins | An alternative quenching agent. | [4] |
Experimental Workflow Diagram
Caption: Experimental workflow for protein labeling with this compound.
Detailed Experimental Protocol
This protocol provides a general method for labeling a protein with this compound. Optimal conditions, particularly the molar excess of the DBCO reagent, should be determined empirically for each specific protein.
1. Materials
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Desalting spin column, dialysis cassette, or HPLC system
2. Reagent Preparation
-
Protein Solution:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen amine-free reaction buffer.[9]
-
If the protein buffer contains primary amines (e.g., Tris), it must be exchanged with the reaction buffer using dialysis or a desalting column.
-
-
This compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[6] The NHS ester is susceptible to hydrolysis and should be used without delay. Do not store the reconstituted reagent.
-
3. Conjugation Reaction
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A starting point of a 10- to 40-fold molar excess is recommended for optimization.[7]
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6][9]
4. Quenching the Reaction
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl, pH 8.0).[3][6][11]
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.
5. Purification of the DBCO-Labeled Protein
-
Remove the excess, unreacted this compound and quenching agent using a desalting spin column, dialysis, or an appropriate HPLC method.[1]
-
The purified DBCO-labeled protein is now ready for downstream applications, such as copper-free click chemistry with azide-modified molecules. The conjugate can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Signaling Pathway Diagram (Illustrative Example of Downstream Application)
The primary utility of DBCO-labeled proteins is their participation in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The following diagram illustrates the logical relationship in a typical downstream application where a DBCO-labeled antibody is used to target a cell-surface antigen, followed by the attachment of an azide-modified payload (e.g., a fluorescent dye or a drug).
Caption: Downstream application of a DBCO-labeled antibody in targeted payload delivery.
References
- 1. DBCO-N-bis(PEG8-NHS ester) | BroadPharm [broadpharm.com]
- 2. This compound, 2553412-88-5 | BroadPharm [broadpharm.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. furthlab.xyz [furthlab.xyz]
- 5. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application Notes: Cell Surface Labeling Using DBCO-PEG8-NHS Ester
Introduction
The targeted labeling of cell surface proteins is a cornerstone technique in modern cell biology, enabling researchers to study protein trafficking, localization, and interactions in living cells. DBCO-PEG8-NHS ester is a bifunctional linker that facilitates a two-step labeling strategy. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on cell surface proteins, while the dibenzocyclooctyne (DBCO) group allows for a subsequent, highly specific, and bioorthogonal "click" reaction with azide-tagged molecules. This copper-free click chemistry approach is particularly advantageous for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.
Principle of the Method
The labeling process begins with the covalent attachment of the this compound to cell surface proteins. The NHS ester moiety selectively reacts with primary amines (-NH2), which are abundantly found in the lysine (B10760008) residues of proteins, to form stable amide bonds.[1][2][3] This reaction is most efficient at a slightly basic pH (7.2-8.5).[1][4] The polyethylene (B3416737) glycol (PEG8) spacer enhances the solubility of the reagent and provides a flexible linker that minimizes steric hindrance. Once the cells are labeled with the DBCO group, they can be treated with an azide-containing molecule of interest, such as a fluorescent probe, for visualization and further analysis. The DBCO group readily undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with the azide (B81097), forming a stable triazole linkage.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the cell surface labeling protocol using this compound. These values are recommendations and may require optimization for specific cell types and experimental conditions.
| Parameter | Recommended Value | Notes |
| This compound Concentration | 1-5 mM | Higher concentrations may be needed for less abundant proteins. |
| Cell Density | 1 x 10^6 to 25 x 10^6 cells/mL | A higher cell density can improve labeling efficiency.[5] |
| Labeling Buffer | PBS, pH 7.2-8.0 | Avoid buffers containing primary amines (e.g., Tris, glycine).[1][6] |
| Incubation Temperature | 4°C or Room Temperature | Incubation at 4°C can reduce internalization of the labeled proteins.[5] |
| Incubation Time | 30 minutes to 2 hours | Longer incubation times may be necessary for labeling at 4°C.[6] |
| Quenching Solution | 100 mM Glycine (B1666218) or Tris in PBS | Quenches the reaction by consuming unreacted NHS ester. |
| Quenching Time | 5-15 minutes |
Experimental Workflow
Caption: Workflow for cell surface labeling using this compound.
Experimental Protocol
This protocol provides a detailed methodology for labeling cell surface proteins using this compound.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer (100 mM glycine or Tris in PBS)
-
Cells in suspension or adherent
-
Azide-modified molecule of interest (e.g., fluorescent probe)
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh for each experiment.
-
-
Cell Preparation:
-
For adherent cells: Wash the cells twice with ice-cold PBS to remove any amine-containing culture medium.
-
For suspension cells: Harvest the cells by centrifugation and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^6 to 25 x 10^6 cells/mL.[5]
-
-
Labeling Reaction:
-
Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 1 mM).
-
Add the diluted this compound solution to the cell suspension or overlay on adherent cells.
-
Incubate for 30 minutes at room temperature or for 2 hours at 4°C.[6] Gently agitate the cell suspension during incubation to ensure uniform labeling.
-
-
Quenching:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 100 mM.
-
Incubate for 15 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Centrifuge the cell suspension and discard the supernatant.
-
Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching buffer.
-
-
Click Chemistry Reaction:
-
Resuspend the DBCO-labeled cells in a suitable buffer or medium.
-
Add the azide-modified molecule of interest to the cell suspension at the desired concentration.
-
Incubate for 1-2 hours at 37°C. The optimal incubation time may vary depending on the specific azide probe.
-
-
Final Wash and Analysis:
-
Wash the cells twice with PBS to remove any unreacted azide probe.
-
The labeled cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.
-
Troubleshooting:
-
Low Labeling Efficiency:
-
Ensure the pH of the labeling buffer is between 7.2 and 8.5.[1][4]
-
Confirm that the labeling buffer does not contain any primary amines.[1][6]
-
Increase the concentration of this compound or the incubation time.
-
Prepare a fresh stock solution of the NHS ester as it is moisture-sensitive and can hydrolyze over time.[6]
-
-
High Background Signal:
-
Ensure a thorough quenching step to inactivate all unreacted NHS ester.
-
Perform adequate washing steps to remove excess labeling reagent.
-
-
Cell Viability Issues:
-
Perform all labeling and washing steps at 4°C to minimize cellular stress.
-
Reduce the concentration of the labeling reagent or the incubation time.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application Notes and Protocols for DBCO-PEG8-NHS Ester in Oligonucleotide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of oligonucleotides to other molecules is a critical process in the development of novel therapeutics, diagnostics, and research tools. One of the most robust and versatile methods for achieving this is through copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction forms a stable triazole linkage between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group without the need for a cytotoxic copper catalyst.
DBCO-PEG8-NHS ester is a heterobifunctional crosslinker designed to facilitate this process. It features a DBCO moiety for copper-free click chemistry, an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines, and a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer. The PEG8 linker enhances solubility, reduces aggregation, and minimizes steric hindrance between the oligonucleotide and the molecule to be conjugated.
These application notes provide a comprehensive guide to using this compound for the conjugation of amino-modified oligonucleotides, including detailed protocols, data on reaction efficiency, and methods for purification and characterization.
Principle of the Method
The conjugation process involves two primary steps:
-
Activation of the Oligonucleotide: An oligonucleotide synthesized with a primary amine group (typically at the 5' or 3' terminus) is reacted with this compound. The NHS ester selectively reacts with the primary amine on the oligonucleotide to form a stable amide bond, resulting in a DBCO-labeled oligonucleotide.
-
Copper-Free Click Chemistry Conjugation: The resulting DBCO-modified oligonucleotide is then ready for highly efficient and specific conjugation to any molecule containing an azide group via the SPAAC reaction.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C42H55N3O14 |
| Molecular Weight | 825.9 g/mol [1] |
| Purity | Typically >95% |
| Storage | Store at -20°C, protect from moisture. Stock solutions in anhydrous DMSO can be stored at -20°C for 2-3 months.[2] |
| Solubility | Soluble in DMSO and other organic solvents. |
Effect of Molar Ratio on Degree of Labeling
The molar ratio of DBCO-PEG-NHS ester to the amine-containing biomolecule is a critical parameter for controlling the degree of labeling. While the optimal ratio may vary depending on the specific oligonucleotide and reaction conditions, the following table, adapted from studies on antibody conjugation, provides a general guideline. A similar trend is expected for amino-modified oligonucleotides.
| Molar Equivalents of DBCO-PEG-NHS Ester | Resulting Degree of Labeling (DBCO molecules per biomolecule) |
| 2 | 1.5 |
| 4 | 2.3 |
| 6 | 3.1 |
| 8 | 4.2 |
Table adapted from data on DBCO-PEG5-NHS ester conjugation to antibodies. The degree of labeling was determined by UV-Vis spectrophotometry.[3]
Experimental Protocols
Protocol 1: Activation of Amino-Modified Oligonucleotide with this compound
This protocol describes the covalent attachment of a DBCO moiety to an amino-modified oligonucleotide.
Materials and Reagents:
-
Amino-modified oligonucleotide (desalted or HPLC-purified)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5. Amine-free buffers like PBS (pH 7.4) can also be used.
-
Nuclease-free water
-
Desalting columns (e.g., Glen Gel-Pak™, Zeba™ Spin Desalting Columns) or an HPLC system for purification.
Procedure:
-
Preparation of Amino-Modified Oligonucleotide:
-
Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.
-
-
Preparation of this compound Solution:
-
Important: The NHS ester is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with the this compound solution.
-
A 10- to 20-fold molar excess of the NHS ester relative to the oligonucleotide is recommended for efficient conjugation.
-
Vortex the mixture gently and incubate at room temperature for 2-4 hours or overnight at 4°C. Protect from light if the oligonucleotide is fluorescently labeled.
-
-
Purification of DBCO-Oligonucleotide Conjugate:
-
After incubation, the unreacted this compound and NHS byproduct must be removed.
-
Desalting Columns: For rapid purification, use a desalting column according to the manufacturer's instructions. This will remove salts and excess unreacted DBCO reagent.
-
Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate (B1210297) and 3 volumes of cold absolute ethanol. Vortex and incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the oligonucleotide, wash with cold 70% ethanol, and resuspend the dried pellet in nuclease-free water.
-
HPLC Purification: For the highest purity, reverse-phase HPLC is recommended. The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated, amino-modified oligonucleotide due to the hydrophobicity of the DBCO group.
-
Protocol 2: Copper-Free Click Chemistry Conjugation of DBCO-Oligonucleotide
This protocol describes the conjugation of the DBCO-activated oligonucleotide with an azide-containing molecule.
Materials and Reagents:
-
Purified DBCO-oligonucleotide conjugate
-
Azide-containing molecule (e.g., peptide, protein, small molecule)
-
Reaction Buffer: PBS pH 7.4 or other suitable amine-free buffer.
-
DMSO (if needed to dissolve the azide-containing molecule)
Procedure:
-
Reaction Setup:
-
Dissolve the purified DBCO-oligonucleotide in the reaction buffer.
-
Dissolve the azide-containing molecule in a compatible solvent (reaction buffer or a minimal amount of DMSO).
-
Combine the DBCO-oligonucleotide and the azide-containing molecule in a microcentrifuge tube. A 1.5- to 4-fold molar excess of the azide-functionalized molecule is typically recommended.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-17 hours, or overnight at 4°C. The reaction time will depend on the specific reactants. The reaction can be monitored by HPLC.
-
-
Purification of the Final Conjugate:
-
The purification method will depend on the properties of the final conjugate.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted components.
-
Reverse-Phase HPLC: Can be used to purify the final conjugate, which will have a different retention time from the starting materials.
-
Affinity Chromatography: If one of the components has an affinity tag (e.g., His-tag, biotin), this can be used for purification.
-
Characterization and Quality Control
-
UV-Vis Spectrophotometry:
-
Measure the absorbance at 260 nm to determine the oligonucleotide concentration.
-
The incorporation of the DBCO group can be confirmed by measuring the absorbance at approximately 309 nm (molar extinction coefficient of DBCO is ~12,000 M⁻¹cm⁻¹).[4]
-
-
HPLC Analysis:
-
Reverse-phase HPLC can be used to assess the purity of the DBCO-oligonucleotide and the final conjugate. A successful conjugation will result in a new peak with a different retention time compared to the starting materials.
-
-
Mass Spectrometry:
-
Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can be used to confirm the identity and purity of the conjugate by verifying the expected molecular weight.
-
Mandatory Visualizations
Caption: Reaction scheme for oligonucleotide activation.
References
Creating Protein-Peptide Conjugates with DBCO-PEG8-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of proteins and peptides has emerged as a powerful strategy in drug development, diagnostics, and biomedical research. This technique allows for the creation of novel biomolecules that combine the advantageous properties of both proteins and peptides, such as enhanced stability, improved bioactivity, and targeted delivery.[1] One of the most robust and efficient methods for achieving this is through copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[2][3]
This application note provides a detailed protocol for the creation of protein-peptide conjugates using the heterobifunctional linker, DBCO-PEG8-NHS ester. This linker facilitates a two-step conjugation process. First, the N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface.[4][5] The dibenzocyclooctyne (DBCO) group is then available to react with an azide-modified peptide in a copper-free click reaction, forming a stable triazole linkage.[2][6] The inclusion of a polyethylene (B3416737) glycol (PEG8) spacer enhances the water solubility of the linker and minimizes steric hindrance during the conjugation process.[4]
Principle of the Method
The conjugation strategy involves two key steps:
-
Protein Modification: The protein of interest is functionalized with a DBCO group by reaction with this compound. The NHS ester selectively reacts with primary amines on the protein, such as the side chain of lysine residues and the N-terminus, to form a stable amide bond.[4][5]
-
Copper-Free Click Chemistry: The DBCO-modified protein is then reacted with an azide-containing peptide. The strained alkyne (DBCO) and the azide (B81097) undergo a [3+2] cycloaddition reaction to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][3] This bioorthogonal reaction is highly specific and can be performed in aqueous buffers.[7]
Experimental Workflow
Caption: Experimental workflow for protein-peptide conjugation.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the successful conjugation of proteins and peptides using this compound.
Table 1: Protein Labeling with this compound
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL[8] | Higher concentrations can improve efficiency but may increase aggregation risk.[9] |
| Molar Excess of this compound | 5 to 20-fold[8][10] | Start with a 10-fold excess and optimize as needed. Higher excess can lead to protein precipitation.[9] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | Buffers containing primary amines like Tris will compete with the reaction.[8] |
| Reaction pH | 7.0 - 8.5[11] | pH 8.3-8.5 is optimal for NHS ester reactions.[11] |
| Reaction Temperature | Room temperature or 4°C | 4°C for longer incubations to maintain protein stability. |
| Reaction Time | 30-60 minutes at RT, 2 hours on ice[8] | Can be extended to overnight at 4°C. |
| Quenching Reagent | 50-100 mM Tris-HCl, pH 8.0[12] | To stop the reaction by consuming unreacted NHS ester. |
Table 2: Copper-Free Click Reaction
| Parameter | Recommended Value | Notes |
| Molar Ratio of DBCO-Protein to Azide-Peptide | 1:1.5 to 1:5[12] | A slight excess of the smaller molecule (peptide) is often used to drive the reaction to completion. |
| Reaction Buffer | PBS or other compatible aqueous buffer | Avoid buffers containing sodium azide.[10] |
| Reaction Temperature | 4°C to 37°C[2] | Higher temperatures can increase the reaction rate. |
| Reaction Time | 4-12 hours at room temperature[12] | Can be incubated overnight at 4°C.[6] |
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
Azide-modified peptide
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) column
-
SDS-PAGE gels and reagents
-
Mass spectrometer
Protocol 1: Protein Labeling with this compound
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS (pH 7.4).[8] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
This compound Stock Solution:
-
Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold).
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[8]
-
-
Quenching the Reaction:
-
Purification of DBCO-labeled Protein:
-
Remove the excess, unreacted this compound and quenching reagent by size exclusion chromatography (SEC) using an appropriate column for the molecular weight of your protein.[13] The DBCO-labeled protein will elute first.
-
Protocol 2: Azide Modification of Peptides
Note: This is a general protocol for modifying a peptide with a primary amine using an azide-NHS ester. If your peptide is synthesized, the azide can be incorporated during solid-phase peptide synthesis.
-
Peptide Preparation:
-
Dissolve the peptide containing a primary amine (e.g., N-terminus or a lysine residue) in an amine-free buffer (e.g., PBS, pH 7.4).
-
-
Azide-NHS Ester Stock Solution:
-
Prepare a stock solution of an azide-containing NHS ester (e.g., Azido-PEG4-NHS Ester) in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 5 to 10-fold molar excess of the azide-NHS ester to the peptide solution.
-
Incubate at room temperature for 1-2 hours.
-
-
Purification of Azide-Peptide:
-
Purify the azide-modified peptide from excess labeling reagent using reverse-phase HPLC.
-
Protocol 3: Copper-Free Click Reaction for Protein-Peptide Conjugation
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified DBCO-labeled protein and the azide-modified peptide in PBS. A molar ratio of 1:1.5 to 1:5 (DBCO-protein:azide-peptide) is recommended.[12]
-
-
Incubation:
-
Purification of the Protein-Peptide Conjugate:
-
Purify the final conjugate from unreacted peptide and other small molecules using size exclusion chromatography. The larger protein-peptide conjugate will elute before the smaller, unreacted peptide.
-
Characterization of the Protein-Peptide Conjugate
SDS-PAGE Analysis
-
Analyze the starting protein, the DBCO-labeled protein, and the final protein-peptide conjugate by SDS-PAGE.
-
A successful conjugation will result in a noticeable upward shift in the molecular weight of the protein band corresponding to the mass of the attached peptide.
Mass Spectrometry
-
Determine the precise molecular weight of the starting protein and the final conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[1][14]
-
The mass difference between the unconjugated protein and the final conjugate should correspond to the mass of the DBCO-PEG8 linker plus the mass of the peptide. This will confirm the successful conjugation and can also provide information on the degree of labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inactive this compound (hydrolyzed). | Prepare the NHS ester stock solution fresh in anhydrous DMSO. |
| Buffer contains primary amines. | Perform buffer exchange into an amine-free buffer like PBS.[8] | |
| Insufficient molar excess of linker. | Increase the molar ratio of this compound to protein. | |
| Protein Aggregation/Precipitation | High concentration of organic solvent (DMSO). | Keep the final DMSO concentration below 15-20%.[10] |
| High molar excess of hydrophobic DBCO reagent. | Reduce the molar excess of the this compound.[9] | |
| Protein is unstable at the reaction pH. | Optimize the buffer pH to maintain protein stability. | |
| Low Conjugation Efficiency | Inefficient click reaction. | Increase the incubation time or temperature (up to 37°C). Increase the molar excess of the azide-peptide. |
| Steric hindrance. | Consider using a linker with a longer PEG spacer. |
Conclusion
The use of this compound in a two-step labeling and copper-free click chemistry reaction provides a reliable and efficient method for the synthesis of protein-peptide conjugates. The protocols outlined in this application note offer a comprehensive guide for researchers to successfully generate these valuable biomolecules for a wide range of applications in science and medicine. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for obtaining high-quality conjugates.
References
- 1. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. jpt.com [jpt.com]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBCO-PEG8-NHS Ester Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of reaction buffers and the execution of bioconjugation protocols using DBCO-PEG8-NHS ester. This bifunctional linker is a cornerstone in modern bioconjugation, enabling a two-step ligation strategy. The N-hydroxysuccinimide (NHS) ester facilitates the covalent attachment to primary amines on biomolecules, while the dibenzocyclooctyne (DBCO) group allows for a subsequent, highly specific, and catalyst-free "click chemistry" reaction with azide-tagged molecules.
The success of the initial labeling step is critically dependent on the reaction conditions, particularly the composition and pH of the buffer. These notes will detail the principles and practical steps to achieve optimal conjugation efficiency.
Principle of NHS Ester Chemistry
The this compound reacts with primary amines (–NH₂), such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable amide bond.[1][2][3] This reaction is a nucleophilic acyl substitution. The efficiency of this process is governed by two competing factors:
-
Amine Reactivity : The primary amine must be in its deprotonated, nucleophilic state (–NH₂) to react with the NHS ester. At acidic or neutral pH, the amine is predominantly in its protonated, non-reactive form (–NH₃⁺).[4]
-
NHS Ester Hydrolysis : The NHS ester is susceptible to hydrolysis, where it reacts with water and becomes non-reactive. The rate of this hydrolysis increases significantly with rising pH.[1][4]
Therefore, the key to a successful conjugation is using a reaction buffer within an optimal pH range that maximizes amine reactivity while minimizing NHS ester hydrolysis.
Reaction Buffer and Parameter Summary
Careful selection of the reaction buffer and optimization of key parameters are essential for efficient and specific conjugation. Buffers containing primary amines, such as Tris or glycine, must be avoided during the conjugation step as they will compete with the target molecule for reaction with the NHS ester.[2][5][6]
Recommended Reaction Buffers
| Buffer System | Recommended Concentration | Optimal pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 1X (e.g., 0.1 M Phosphate (B84403), 0.15 M NaCl) | 7.2 - 8.0 | Most common choice; provides good buffering capacity and physiological ionic strength.[2] |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | Offers an ideal pH for maximizing the reaction rate.[4][5] |
| Sodium Borate | 50 mM | 8.0 - 9.0 | Effective buffer for maintaining a slightly alkaline pH.[6] |
| HEPES | 20-100 mM | 7.2 - 8.0 | A non-amine biological buffer that is a suitable alternative to phosphate buffers.[1][6] |
Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Optimal compromise between deprotonating primary amines and minimizing hydrolysis of the NHS ester.[1][5] |
| Molar Excess of Reagent | 5- to 50-fold | The ratio of this compound to the target molecule. Use a higher excess for dilute protein solutions (< 5 mg/mL).[4][6][7] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the conjugation reaction over hydrolysis.[5][6] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Lower temperatures can help control the reaction rate and minimize hydrolysis, requiring longer incubation times.[4][6] |
| Reaction Time | 30 min - 2 hours (Room Temp) or 2 - 12 hours (4°C) | Incubation time should be optimized based on the reactivity of the target molecule and the reaction temperature.[4][6][7] |
| Reagent Solvent | Anhydrous DMSO or DMF | The NHS ester is moisture-sensitive and should be dissolved in a dry organic solvent immediately before use.[2][4][5] |
Experimental Protocols
The following protocols provide a step-by-step methodology for labeling a protein with this compound.
Diagram of the NHS Ester Reaction Mechanism
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound, 2553412-88-5 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Molar Excess Calculation and Labeling with DBCO-PEG8-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Hydroxysuccinimide (NHS) esters are widely utilized for labeling biomolecules, such as proteins and antibodies, by reacting with primary amines to form stable amide bonds.[1] The DBCO-PEG8-NHS ester is a heterobifunctional crosslinker that leverages this chemistry. It contains three key components:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that enables highly specific and efficient copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-tagged molecules.[2][3]
-
PEG8 Spacer: An eight-unit polyethylene (B3416737) glycol chain that enhances water solubility and provides a flexible linker, minimizing steric hindrance.[4][5]
-
NHS Ester: An amine-reactive group for covalent attachment to proteins, primarily targeting the ε-amino group of lysine (B10760008) residues and the N-terminus.[1][6]
This dual functionality allows for a "tag-and-modify" strategy, where a protein is first "tagged" with the DBCO group, and then subsequently "modified" by clicking it to an azide-containing molecule.[6] This methodology is foundational in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced bioconjugates.[2][7]
A critical parameter in the initial labeling step is the molar excess of the this compound relative to the protein. Optimizing this ratio is essential for controlling the Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated to each protein molecule.[1][8] An insufficient DOL can lead to a weak signal in downstream applications, whereas an excessive DOL may cause protein precipitation, reduced biological activity, or fluorescence quenching in the case of dye conjugation.[1]
Molar Excess Calculation
The optimal molar excess is empirical and should be determined for each specific protein and application. Key factors influencing the required molar excess include protein concentration, the number of available primary amines, and the desired final DOL.[1][9]
Formula for Calculating Mass of this compound
To determine the mass of the this compound required for the labeling reaction, use the following formula:
-
Molar Excess: The desired molar ratio of the NHS ester to the protein.
-
MW: Molecular Weight in Daltons. The molecular weight of this compound is approximately 825.9 Da. [5]
Recommended Starting Molar Excess Ratios
The following table provides recommended starting points for molar excess based on the protein concentration in the reaction. More dilute protein solutions require a higher molar excess to achieve a similar degree of labeling. [1][11]
| Protein Concentration | Recommended Molar Excess (DBCO:Protein) | Rationale |
|---|---|---|
| > 5 mg/mL | 5- to 20-fold | Higher protein concentrations facilitate more efficient labeling kinetics. [1][11] |
| 1–5 mg/mL | 10- to 40-fold | A common concentration range for antibody labeling; provides a good balance for achieving a desirable DOL. [2][6][12] |
| < 1 mg/mL | 20- to 50-fold | A higher excess is required to compensate for the slower reaction kinetics at lower concentrations. [1]|
Note: These are starting recommendations. For initial experiments, it is advisable to test a range of molar excess values (e.g., 10x, 20x, 40x) to determine the optimal ratio for your specific protein and desired DOL.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol details the general procedure for conjugating a protein with this compound.
Materials:
-
Protein: 1-5 mg/mL in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate, or 0.1 M phosphate (B84403) buffer). Avoid buffers containing Tris or glycine. [1][2][11]* This compound: (MW ~825.9 g/mol ).
-
Solvent: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). [2][6]* Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 7.2–8.5. The optimal pH for the NHS ester reaction is 8.3-8.5. [9][10]* Quenching Buffer: 1 M Tris-HCl, pH 8.0. [2][6]* Purification System: Desalting spin columns (e.g., Zeba Spin Desalting Columns, 7K MWCO), gel filtration column (e.g., Superdex 200), or dialysis cassettes. [2][13][14] Procedure:
-
Prepare Protein Solution: Ensure the protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free reaction buffer (pH 7.2-8.5). If the protein is in a buffer containing primary amines, it must be exchanged into the reaction buffer via dialysis or buffer exchange column. [11]2. Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. [2][6]Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester. [14]3. Calculate Required Reagent Volume: Use the formula in Section 1.1 to calculate the mass of this compound needed. Convert this mass to a volume based on your stock solution concentration.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Gently mix immediately. The final concentration of DMSO in the reaction should ideally be below 20% to avoid protein denaturation. [6]5. Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. [2][13]Incubation times can be extended (e.g., 4 hours or overnight) to potentially increase labeling efficiency, but this should be optimized. [6][10][12]6. Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. [2]This step hydrolyzes any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature. [2][14]7. Purify Conjugate: Remove unreacted this compound and reaction byproducts using a desalting spin column, gel filtration, or dialysis. [1][2]For spin columns, follow the manufacturer's protocol for optimal protein recovery (>85%). [2][12]The purified DBCO-labeled protein is now ready for characterization or downstream applications.
DOL = (A₃₀₉ x ε_Protein) / [(A₂₈₀ - (A₃₀₉ x CF)) x ε_DBCO]
Caption: Key factors influencing the final Degree of Labeling (DOL).
Two-Step Bioconjugation Reaction Scheme
The overall process involves two distinct, highly specific chemical reactions.
Caption: The two-step reaction process for DBCO-mediated bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 2553412-88-5 | BroadPharm [broadpharm.com]
- 5. Broadpharm this compound, 50mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. furthlab.xyz [furthlab.xyz]
Application Notes and Protocols for the Purification of DBCO-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of proteins labeled with dibenzocyclooctyne (DBCO), a critical step in preparing bioconjugates for research, diagnostics, and therapeutic applications. The protocols outlined below cover the entire workflow, from the initial labeling reaction to the final purification and characterization of the DBCO-protein conjugate.
Application Note 1: Overview of DBCO-Protein Purification Strategies
The conjugation of proteins with DBCO enables copper-free click chemistry, a highly specific and bioorthogonal reaction. This is widely used for creating antibody-drug conjugates (ADCs), imaging agents, and other protein-based tools. A crucial step in this process is the purification of the DBCO-conjugated protein to remove unreacted DBCO reagents and separate protein species with varying degrees of labeling.[1]
The choice of purification method depends on several factors, including the properties of the target protein, the scale of the purification, and the desired level of purity. The addition of the hydrophobic DBCO group can alter the protein's surface charge and hydrophobicity, which can be leveraged for separation from the unlabeled protein.[1][2]
Common purification techniques include:
-
Size-Exclusion Chromatography (SEC) / Desalting: Ideal for removing small molecules like excess DBCO reagent.[1]
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and can be adapted to different principles:
-
Ion-Exchange Chromatography (IEX): Separates based on net surface charge. This is effective for separating protein species with different numbers of conjugated DBCO molecules, as the modification can alter the protein's isoelectric point (pI).[1]
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on surface hydrophobicity. The addition of the hydrophobic DBCO group increases the protein's affinity for the HIC stationary phase.[1]
-
Reverse-Phase HPLC (RP-HPLC): Provides high-resolution separation based on hydrophobicity but often requires denaturing conditions, which may not be suitable for all proteins.[1]
-
-
Affinity Chromatography: Magnetic beads functionalized with DBCO can be used to selectively capture and purify azide-tagged biomolecules.[3]
The overall experimental workflow for generating and purifying DBCO-labeled proteins is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Your Experiment: A Comprehensive Guide to the DBCO Magnetic Beads Protocol - nanomicronspheres [nanomicronspheres.com]
Best Practices for Storage and Handling of DBCO-PEG8-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal storage and handling of DBCO-PEG8-NHS ester, a bifunctional linker crucial for bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Adherence to these guidelines is critical to ensure the reagent's integrity and achieve reproducible, high-yield conjugation reactions.
Product Information and Storage
This compound is a molecule that contains a DBCO (dibenzocyclooctyne) group for copper-free click chemistry and an NHS (N-hydroxysuccinimide) ester for reaction with primary amines.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and provides a flexible link that minimizes steric hindrance.[1][2][4]
Storage Conditions
Proper storage is paramount to prevent the degradation of the moisture-sensitive NHS ester and maintain the reactivity of the DBCO group.
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Up to 24 months | Keep tightly sealed in a desiccated environment.[5] Allow the vial to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.[5][6] |
| Stock Solution in Anhydrous DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[5][7] Use freshly opened, anhydrous DMSO for preparation.[7] |
| Stock Solution in Anhydrous DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[7] |
Note: Purity of NHS esters may slightly degrade over time. Some suppliers guarantee a minimum purity of over 90% upon shipping.[8]
Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 200 mg/mL (242.16 mM) | Ultrasonic assistance may be needed.[7] Use of hygroscopic DMSO can significantly impact solubility; use newly opened solvent.[7] |
| DMF | Soluble | A suitable alternative to DMSO for creating stock solutions.[1] |
| DCM | Soluble | Dichloromethane can also be used.[1] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in labeling proteins and other amine-containing biomolecules.
Preparation of Stock Solutions
It is critical to work in a low-moisture environment and use anhydrous solvents to prepare stock solutions of this compound.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Allow the vial of this compound to warm to room temperature for at least 60 minutes before opening.[5]
-
Briefly centrifuge the vial to ensure all the solid is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the ester in anhydrous DMSO or DMF. For example, dissolve 8.26 mg of this compound (MW: 825.9 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
General Protocol for Protein Labeling
This protocol describes the labeling of a primary amine-containing protein with this compound.
Materials:
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
10 mM this compound stock solution in anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
-
Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and should be avoided.[9]
-
Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the protein solution. The final DMSO concentration should ideally be below 10% (v/v).
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
To quench the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.[9]
-
Incubate for an additional 15 minutes at room temperature.
-
Remove the excess, unreacted this compound and quenching reagent by purification, for instance, using a desalting column or size-exclusion chromatography.
Experimental Workflows
The following diagrams illustrate the key processes involved in utilizing this compound.
References
- 1. This compound, 2553412-88-5 | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 4. Broadpharm this compound, 50mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. This compound|COA [dcchemicals.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. medchemexpress.com [medchemexpress.com]
- 8. precisepeg.com [precisepeg.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aggregation after DBCO-PEG8-NHS Ester Labeling
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues after labeling biomolecules with DBCO-PEG8-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional crosslinker. It contains a Dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. The DBCO group is used in copper-free "click chemistry" to react with azide-containing molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][3] The PEG8 (polyethylene glycol) spacer is hydrophilic and designed to increase the solubility of the labeled molecule and provide a flexible linker.[2] This reagent is commonly used for creating bioconjugates, such as antibody-drug conjugates (ADCs), or for attaching fluorescent dyes or other molecules to proteins and peptides.[1][4]
Q2: What are the most common causes of protein aggregation after labeling with this compound?
A2: Protein aggregation after labeling can be caused by several factors:
-
Over-labeling: The addition of too many this compound molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[5][6][7]
-
Hydrophobicity of the DBCO group: Although the PEG spacer enhances hydrophilicity, the DBCO group itself is hydrophobic. Excessive labeling can increase the overall hydrophobicity of the protein, promoting aggregation.[6]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability.[8] Labeling at a pH far from the protein's optimal stability range can lead to unfolding and aggregation.[9][10]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[8][9]
-
Presence of Contaminants or Pre-existing Aggregates: The starting protein sample may already contain small amounts of aggregates that can act as seeds for further aggregation during the labeling process.[11][12]
Q3: How can I detect and quantify protein aggregation?
A3: Several analytical techniques can be used to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to quantify the percentage of monomer, dimer, and higher-order aggregates in a sample.[13]
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive for detecting the presence of aggregates.[13][14][15]
-
Visual Inspection: The most obvious sign of aggregation is the appearance of visible precipitates or cloudiness in the solution.[9][13]
-
UV/Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate the presence of large aggregates causing light scattering.
Troubleshooting Guide
This guide provides a systematic approach to resolving aggregation issues encountered during and after this compound labeling.
Problem 1: Visible precipitation or cloudiness during the labeling reaction.
This indicates significant protein instability under the current reaction conditions.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Incorrect Buffer pH | Ensure the labeling buffer pH is between 7.2 and 8.5 for efficient NHS ester reaction. For pH-sensitive proteins, a pH closer to 7.4 may be necessary, even if the reaction is slower.[5] | While NHS esters react more efficiently at slightly alkaline pH, protein stability is paramount. Maintaining a pH where the protein is known to be stable can prevent unfolding and aggregation.[6] |
| High Reagent Concentration | Add the dissolved this compound to the protein solution slowly and with gentle mixing. Consider stepwise addition of the reagent in smaller aliquots over time.[5][8] | This prevents localized high concentrations of the reagent that can lead to rapid, uncontrolled labeling and precipitation.[5] |
| Suboptimal Temperature | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2-4 hours or overnight).[5][8] | Lower temperatures can slow down protein unfolding and aggregation processes, as well as the labeling reaction itself, allowing for more controlled modification.[5] |
| High Protein Concentration | Decrease the protein concentration during the labeling reaction. A typical range to test is 0.5-5 mg/mL.[8][13] | Lowering the protein concentration increases the distance between molecules, reducing the likelihood of intermolecular interactions and aggregation.[9] |
Problem 2: No visible precipitate, but subsequent analysis (e.g., SEC, DLS) shows the presence of soluble aggregates.
This suggests that while the protein is not grossly misfolding, the labeling process is inducing the formation of smaller, soluble aggregates.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Over-labeling | Reduce the molar excess of the this compound in the reaction. Perform a titration to find the optimal reagent-to-protein ratio (e.g., start with a range from 5:1 to 20:1).[5][13] | A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties, such as its surface charge and hydrophobicity, thus reducing the propensity to aggregate.[6][7] |
| Buffer Composition | Incorporate stabilizing excipients into the labeling buffer. Refer to the table of common stabilizing agents below. | Additives can help maintain protein solubility and prevent aggregation by various mechanisms, such as preferential exclusion or suppression of non-specific interactions.[8][13] |
| Hydrolysis of NHS Ester | Prepare the this compound solution in anhydrous DMSO or DMF immediately before use and add it to the reaction mixture promptly.[6][16][17] | NHS esters are moisture-sensitive and can hydrolyze, leading to a less efficient reaction and potentially contributing to non-specific interactions.[11] |
Table of Common Stabilizing Agents
| Stabilizing Agent | Typical Concentration | Mechanism of Action |
| Sucrose or Trehalose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[8] |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein structure.[9] |
| L-Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions and can prevent aggregation.[8] |
| Polysorbate 20 (Tween 20) | 0.01-0.05% (v/v) | Non-ionic surfactant that reduces surface tension and prevents surface-induced aggregation.[8][9] |
Experimental Protocols
Protocol 1: this compound Labeling of a Protein
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.[5]
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution.[5][11] The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[5] For sensitive proteins, the lower temperature is recommended.
-
-
Quenching the Reaction (Optional):
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.[5]
-
Protocol 2: Quantification of Aggregation using Size Exclusion Chromatography (SEC)
-
Column and Mobile Phase Selection:
-
Choose an SEC column with a pore size appropriate for the size of your protein and its potential aggregates.
-
The mobile phase should be optimized to minimize non-specific interactions. A common mobile phase is PBS at a physiological pH.[13]
-
-
Sample Preparation:
-
Filter the labeled protein sample through a 0.22 µm filter before injection to remove any large, insoluble aggregates.[13]
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the protein sample.
-
Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates.
-
Calculate the percentage of each species to quantify the extent of aggregation.
-
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for aggregation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2553412-88-5 | BroadPharm [broadpharm.com]
- 3. This compound | C42H55N3O14 | CID 134159736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Taskcm [taskcm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. benchchem.com [benchchem.com]
- 12. Fidabio [fidabio.com]
- 13. benchchem.com [benchchem.com]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. pharmtech.com [pharmtech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Technical Support Center: DBCO-NHS Ester Bioconjugation
Welcome to the technical support center for DBCO-NHS ester bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the side reactions and common issues encountered when using DBCO-NHS esters to label biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of a DBCO-NHS ester with a biomolecule?
A DBCO-NHS ester facilitates a two-step bioconjugation process. The primary and intended reaction is the acylation of primary amines. The N-Hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond[1]. This reaction effectively labels the biomolecule with the DBCO moiety, which can then be used in copper-free click chemistry reactions (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC) with azide-containing molecules[2][3][4].
Q2: What are the most common side reactions associated with DBCO-NHS esters?
The most significant side reaction is the hydrolysis of the NHS ester in the presence of water[5][6][7]. This reaction is highly dependent on the pH of the solution and competes with the desired amine acylation. At higher pH values, the rate of hydrolysis increases substantially, which can lead to a lower yield of the DBCO-labeled biomolecule[7][8][9][10]. Another common issue is the aggregation and precipitation of the biomolecule due to the hydrophobicity of the DBCO group, especially when a high degree of labeling is achieved[11][12][13][14].
Q3: Can DBCO-NHS esters react with other functional groups on biomolecules?
While the primary target of NHS esters is primary amines, they can also react with secondary amines[1]. The DBCO group itself is bioorthogonal and generally unreactive towards other functional groups found in biomolecules, such as thiols and hydroxyls, under physiological conditions[15]. However, it is important to note that buffers containing azides should be avoided as they will react with the DBCO group[5][6].
Q4: How should I store and handle DBCO-NHS esters to minimize degradation?
DBCO-NHS esters are sensitive to moisture and should be stored at -20°C in a desiccated environment[2][7]. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester[5][6][7]. It is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use and to avoid repeated freeze-thaw cycles[7][11].
Q5: What is the optimal pH for a DBCO-NHS ester conjugation reaction?
The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5[7]. Within this range, the primary amine is sufficiently deprotonated to be nucleophilic, while the rate of NHS ester hydrolysis is manageable. A pH of 8.3-8.5 is often considered optimal for maximizing the reaction rate[16].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of DBCO-NHS ester: The reagent was exposed to moisture or the reaction was performed at a high pH for an extended period. | Ensure proper storage and handling of the DBCO-NHS ester. Prepare fresh solutions in anhydrous DMSO or DMF. Optimize the reaction pH to be within the 7.2-8.5 range and consider shorter reaction times.[7] |
| Inactive DBCO-NHS ester: The reagent has degraded due to improper storage or is from a poor-quality batch. | Test the activity of the DBCO-NHS ester by monitoring the release of NHS at 260 nm upon intentional hydrolysis.[7] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) are competing with the target biomolecule for the NHS ester. | Use an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer for the conjugation reaction.[14][17] | |
| Low protein concentration: The rate of hydrolysis is more pronounced in dilute protein solutions. | Increase the concentration of the biomolecule to favor the bimolecular conjugation reaction over hydrolysis.[7][18] | |
| Protein Aggregation/Precipitation during or after conjugation | High degree of labeling with hydrophobic DBCO: The increased hydrophobicity of the protein is causing it to aggregate. | Reduce the molar excess of the DBCO-NHS ester in the reaction to achieve a lower degree of labeling.[13] |
| Suboptimal buffer conditions: The buffer is not adequately stabilizing the protein. | Screen different buffer conditions (e.g., varying pH, salts, and additives like PEG) to improve protein solubility.[11] | |
| High concentration of organic solvent: The concentration of DMSO or DMF used to dissolve the DBCO-NHS ester is too high. | Keep the final concentration of the organic solvent in the reaction mixture below 15-20%.[11] | |
| Inconsistent Results | Variable reagent quality: Impurities in the DBCO-NHS ester or solvents are affecting the reaction. | Use high-quality reagents, including anhydrous DMSO or amine-free DMF. |
| pH drift during the reaction: Hydrolysis of the NHS ester can lead to a drop in the pH of the reaction mixture. | Monitor the pH of the reaction and use a more concentrated buffer to maintain a stable pH.[16] |
Quantitative Data Summary
| Parameter | Value/Range | Notes | References |
| Optimal Reaction pH | 7.2 - 8.5 | A compromise between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often optimal. | [7] |
| NHS Ester Half-life in Aqueous Solution | ~4-5 hours at pH 7 (0°C)~10 minutes at pH 8.6 (4°C) | Demonstrates the increased rate of hydrolysis at higher pH. | [8][19][20] |
| Recommended Molar Excess of DBCO-NHS Ester (for Antibodies) | 5 to 30-fold | Higher ratios can increase the degree of labeling but may also lead to protein aggregation. A 5-10 fold excess often gives the highest yield in subsequent click reactions. | [2][4][12][13][21][22] |
| Recommended Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency and minimize the impact of hydrolysis. | [7][11][21] |
| Maximum Recommended Organic Solvent (DMSO/DMF) Concentration | < 15-20% (v/v) | Higher concentrations can lead to protein denaturation and precipitation. | [11] |
| DBCO Absorbance Maximum | ~309-310 nm | Useful for determining the degree of labeling (DOL) via UV-Vis spectroscopy. | [3][11][13][22] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester
This protocol provides a general guideline for conjugating a DBCO-NHS ester to a primary amine-containing protein, such as an antibody.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the DBCO-NHS Ester Stock Solution:
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[11]
-
-
Conjugation Reaction:
-
Calculate the required volume of the DBCO-NHS ester stock solution to achieve the desired molar excess (e.g., 10-20 fold) over the protein.
-
Add the calculated volume of the DBCO-NHS ester solution to the protein solution while gently vortexing. The final concentration of DMSO or DMF should be below 20%.[23]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[24]
-
-
Quench the Reaction:
-
Purification:
-
Characterization (Optional):
Protocol 2: Detection of DBCO-Labeling by HPLC
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reverse-phase column is typically used for separating proteins and their conjugates.[24]
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
General Gradient:
-
A linear gradient from 5% to 95% Solvent B over 30-60 minutes is a good starting point. The gradient should be optimized for the specific protein.[24]
Analysis:
-
Inject an unlabeled protein sample as a control to determine its retention time.
-
Inject the purified DBCO-labeled protein sample.
-
Successful labeling is indicated by the appearance of a new peak with a longer retention time compared to the unlabeled protein, due to the increased hydrophobicity from the DBCO group. The identity of the new peak can be further confirmed by mass spectrometry.[24]
Visualizations
References
- 1. DBCO-NHS, 1353016-71-3 | BroadPharm [broadpharm.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. medium.com [medium.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. help.lumiprobe.com [help.lumiprobe.com]
- 20. nanocomposix.com [nanocomposix.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: DBCO-PEG8-NHS Ester
Welcome to the technical support center for DBCO-PEG8-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted this compound from conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bifunctional crosslinking reagent. It contains a Dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond. The DBCO group allows for a "click chemistry" reaction with azide-containing molecules in a copper-free environment, a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This makes it a valuable tool for conjugating molecules to proteins and other amine-containing biomolecules for applications such as antibody-drug conjugates (ADCs), imaging agents, and targeted drug delivery systems[1][2][3][4]. The PEG8 spacer arm enhances water solubility and provides a flexible linker that minimizes steric hindrance[5][6].
Q2: Why is it crucial to remove unreacted this compound?
A2: It is critical to remove unreacted this compound for several reasons. The unreacted reagent can compete with the DBCO-labeled biomolecule in the subsequent click reaction with an azide-containing molecule, leading to lower conjugation efficiency and the formation of unwanted side products. Furthermore, the presence of unconjugated DBCO reagent can interfere with downstream applications and analytical techniques, potentially leading to inaccurate results[1].
Q3: What are the common methods for removing unreacted this compound?
A3: The most common methods for removing small, unreacted molecules like this compound from larger biomolecules are based on size differences. These include:
-
Size Exclusion Chromatography (SEC): Often performed using desalting spin columns, this is a rapid method for separating molecules based on their size[1][7][8].
-
Dialysis: This technique involves the use of a semi-permeable membrane to separate small molecules from larger ones through diffusion[9][10].
-
High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase HPLC can be used for both purification and analysis of the labeled protein[1][11].
Q4: How can I quench the reaction before purification?
A4: Before proceeding with the removal of the unreacted this compound, it is advisable to quench the reaction to hydrolyze any remaining reactive NHS esters. This can be achieved by adding a quenching buffer, such as Tris-HCl (pH 8.0), to a final concentration of 50-100 mM and incubating for about 15-30 minutes at room temperature[1][12][13].
Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of unreacted this compound.
| Problem | Possible Cause | Suggested Solution |
| Low recovery of labeled protein after purification. | Protein precipitation: The protein may have precipitated during the labeling or purification process. | Ensure that the protein concentration and the percentage of organic solvent (like DMSO used to dissolve the DBCO reagent) in the reaction mixture are within the recommended range to maintain protein solubility[14]. |
| Non-specific binding: The protein may be binding to the purification resin or membrane. | Choose a purification method and material that is known to have low protein binding. For SEC columns, ensure proper equilibration of the column according to the manufacturer's protocol[8]. | |
| Presence of unreacted this compound in the final product. | Inefficient purification: The chosen purification method may not be suitable for the scale of the reaction or the specific properties of the biomolecule. | For desalting columns, ensure the sample volume is within the recommended range for the column size. For dialysis, increase the number of buffer changes and the total dialysis time[9][15]. Consider using a more stringent purification method like HPLC[1]. |
| Incomplete quenching: The NHS ester was not fully hydrolyzed before purification. | Ensure the quenching step is performed with the correct concentration of quenching buffer and for a sufficient duration[1][12]. | |
| Low degree of labeling (DOL) after purification. | Hydrolysis of NHS ester: The this compound is moisture-sensitive and can hydrolyze before reacting with the protein[13]. | Prepare the this compound solution in anhydrous DMSO or DMF immediately before use. Avoid buffers containing primary amines (e.g., Tris or glycine) in the labeling reaction[13][16]. |
| Suboptimal reaction conditions: The pH of the reaction buffer or the molar excess of the DBCO reagent may not be optimal. | The labeling reaction is most efficient at a pH between 7.2 and 8.0[1]. The optimal molar excess of the DBCO reagent should be determined empirically for each specific protein[1][14]. |
Experimental Protocols
Protocol 1: Quenching the Labeling Reaction
-
After the incubation period for the labeling reaction, add a stock solution of 1 M Tris-HCl, pH 8.0, to the reaction mixture to achieve a final concentration of 50-100 mM[1][12].
-
Incubate the mixture for 15-30 minutes at room temperature to ensure complete hydrolysis of any unreacted NHS ester[1][17].
Protocol 2: Removal of Unreacted this compound using a Desalting Spin Column
This protocol is suitable for rapid purification of proteins with molecular weights greater than the molecular weight cutoff (MWCO) of the desalting resin.
-
Equilibrate a desalting spin column (e.g., Zeba™ Spin Desalting Columns) with an appropriate amine-free buffer (e.g., PBS, pH 7.2-7.4) according to the manufacturer's instructions[8][18]. This typically involves centrifuging the column to remove the storage buffer and then adding the equilibration buffer and centrifuging again.
-
Carefully apply the quenched reaction mixture to the center of the resin bed.
-
Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes)[8].
-
The purified, DBCO-labeled protein will be in the collection tube. The smaller, unreacted this compound and quenching agent will be retained in the resin. Protein recovery is typically greater than 85%[1].
Protocol 3: Removal of Unreacted this compound using Dialysis
Dialysis is a gentle method suitable for larger sample volumes and for ensuring thorough removal of small molecules.
-
Choose a dialysis membrane with a molecular weight cutoff (MWCO) that is significantly smaller than the molecular weight of your biomolecule (e.g., 10 kDa MWCO for a 50 kDa protein) to ensure retention of the labeled protein while allowing the unreacted this compound (MW = 825.9 g/mol ) to diffuse out[9][15][19].
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the quenched reaction mixture into the dialysis tubing or cassette.
-
Immerse the dialysis device in a large volume of dialysis buffer (e.g., PBS, pH 7.2-7.4), typically 200 to 500 times the sample volume.
-
Dialyze for several hours to overnight at 4°C with at least two to three buffer changes to ensure complete removal of the unreacted reagent[9].
Visualization of Workflows
The following diagrams illustrate the key workflows described in this technical support center.
Caption: General workflow for DBCO-protein conjugation and purification.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 5. This compound, 2553412-88-5 | BroadPharm [broadpharm.com]
- 6. Broadpharm this compound, 50mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 16. interchim.fr [interchim.fr]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C42H55N3O14 | CID 134159736 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-specific Binding of DBCO Conjugates
Welcome to the technical support center for minimizing non-specific binding (NSB) of DBCO (Dibenzocyclooctyne) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during bioconjugation experiments involving DBCO reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with DBCO conjugates?
A1: Non-specific binding (NSB) of DBCO conjugates is a multifactorial issue primarily driven by two types of interactions:
-
Hydrophobic Interactions: The DBCO group itself is inherently hydrophobic and can interact non-specifically with hydrophobic regions of proteins, cell membranes, and plastic surfaces.[1] While polyethylene (B3416737) glycol (PEG) linkers are often incorporated to increase hydrophilicity, they can still exhibit some hydrophobic character, contributing to NSB.[1]
-
Ionic Interactions: Electrostatic attractions between charged DBCO conjugates and oppositely charged surfaces or biomolecules can also lead to unwanted binding.[1]
Q2: How can I reduce non-specific binding in my experiments?
A2: Several strategies can be employed to minimize NSB:
-
Optimization of Buffer Conditions: Adjusting the pH and salt concentration of your buffers can significantly reduce ionic interactions.[2]
-
Use of Blocking Agents: Incubating your sample with a blocking agent, such as Bovine Serum Albumin (BSA) or casein, can saturate non-specific binding sites.
-
Addition of Surfactants: Non-ionic detergents like Tween-20 can help to disrupt hydrophobic interactions.
-
Inclusion of Hydrophilic Linkers: Using DBCO reagents with longer, more hydrophilic PEG spacers can improve the solubility of the conjugate and reduce aggregation.
-
Purification of Conjugates: It is crucial to remove excess, unreacted DBCO reagent after conjugation to prevent it from contributing to background signal.[3]
Q3: Can the DBCO group react with molecules other than azides?
A3: While the strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly specific bioorthogonal reaction, under certain conditions, DBCO can exhibit side reactions. For instance, it has been reported to react with thiols, such as those found in cysteine residues.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with DBCO conjugates.
Issue 1: High Background in Immunoassays (ELISA, Western Blot)
Possible Causes:
-
Inadequate blocking of the plate or membrane.
-
Hydrophobic interactions between the DBCO conjugate and the solid support.
-
Suboptimal concentration of the DBCO conjugate.
-
Insufficient washing.
Troubleshooting Steps:
-
Optimize Blocking Buffer: Compare different blocking agents to identify the most effective one for your system. Casein has been shown to be superior to BSA in some ELISA applications.[5][6]
-
Add a Surfactant: Include a non-ionic detergent like Tween-20 in your blocking and wash buffers to reduce hydrophobic interactions.
-
Titrate Your Conjugate: Determine the optimal concentration of your DBCO conjugate that provides a good signal-to-noise ratio.
-
Increase Wash Steps: Increase the number and duration of wash steps to more effectively remove unbound conjugate.
Quantitative Data: Comparison of Blocking Agents for ELISA
| Blocking Agent | Concentration | Relative Background Signal (OD) | Reference |
| Bovine Serum Albumin (BSA) | 1-5% | Higher | [5] |
| Newborn Calf Serum (NBCS) | 10% | Intermediate | [5] |
| Casein | 1-2.5% | Lower | [5][6] |
Note: The optimal blocking agent and concentration should be empirically determined for each specific assay.
Issue 2: High Background in Cell-Based Assays (Immunofluorescence, Flow Cytometry)
Possible Causes:
-
Non-specific binding of the DBCO-fluorophore conjugate to cell surfaces.
-
Autofluorescence of cells.
-
Fc receptor-mediated binding if the conjugate is an antibody.
Troubleshooting Steps:
-
Optimize Staining Buffer: Include a protein blocker like BSA and a non-ionic detergent in your staining and wash buffers.
-
Include Fc Block: If using an antibody conjugate, pre-incubate cells with an Fc receptor blocking reagent.
-
Titrate Conjugate Concentration: Use the lowest possible concentration of the DBCO-fluorophore conjugate that gives a detectable specific signal.
-
Perform Thorough Washing: Ensure adequate washing to remove unbound conjugate.
-
Use a Viability Dye: In flow cytometry, use a viability dye to exclude dead cells, which can non-specifically bind antibodies.
Quantitative Data: Effect of Tween-20 on Non-specific Binding
| Tween-20 Concentration | Effect on Background | Reference |
| 0% | High background may be observed. | [7] |
| 0.05% | Often effective at reducing hydrophobic interactions. | |
| >0.1% | May lead to increased background in some systems. | [7] |
Note: The optimal Tween-20 concentration can vary depending on the assay and should be optimized.
Experimental Protocols
Protocol 1: General ELISA Protocol to Minimize Non-specific Binding
-
Coating: Coat microplate wells with antigen in a suitable buffer. Incubate overnight at 4°C.
-
Washing: Wash wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA or 1% casein in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add your sample containing the azide-modified target. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
DBCO Conjugate Incubation: Add the DBCO-conjugated detection molecule (e.g., DBCO-biotin followed by streptavidin-HRP) diluted in a buffer containing a low concentration of the blocking agent (e.g., 0.1% BSA in PBS with 0.05% Tween-20). Incubate for 1 hour at room temperature.
-
Washing: Wash wells five times with wash buffer.
-
Detection: Add the appropriate substrate and measure the signal.
Protocol 2: General Immunofluorescence Protocol to Minimize Non-specific Binding
-
Cell Preparation: Grow cells on coverslips or in a multi-well plate.
-
Fixation and Permeabilization (if required): Fix and permeabilize cells using standard protocols.
-
Blocking: Incubate cells with a blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature. If using an antibody conjugate, include an Fc block.
-
Primary Antibody Incubation (if applicable): If performing indirect staining, incubate with the primary antibody diluted in blocking buffer.
-
Washing: Wash cells three times with wash buffer (e.g., PBS with 0.1% Tween-20).
-
DBCO-Fluorophore Conjugate Incubation: Incubate cells with the DBCO-fluorophore conjugate diluted in a buffer containing a lower concentration of BSA (e.g., 1% BSA in PBS with 0.1% Tween-20). Protect from light.
-
Washing: Wash cells three times with wash buffer.
-
Mounting and Imaging: Mount coverslips with an appropriate mounting medium and image using a fluorescence microscope.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up DBCO-PEG8-NHS Ester Reactions
Welcome to the technical support center for DBCO-PEG8-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to scaling up these bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when scaling up this compound reactions?
When scaling up, it is crucial to maintain optimal reaction conditions that were established at a smaller scale. Key parameters include maintaining a basic pH (7.2-8.5), ensuring adequate mixing to overcome diffusion limitations, managing the molar ratio of reactants, and controlling the temperature.[1][2][3] The concentration of the protein solution should be kept as high as practicably possible to favor the conjugation reaction over the hydrolysis of the NHS ester.[3]
Q2: How does the choice of buffer impact a scaled-up reaction?
Buffer selection is critical. Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers at a pH of 7.2-8.5.[3] Buffers containing primary amines, like Tris or glycine, are incompatible as they will compete with the target molecule for the NHS ester, reducing conjugation efficiency.[4] When working with larger volumes, buffer capacity becomes more important to neutralize the N-hydroxysuccinimide (NHS) released during the reaction, which can lower the pH.
Q3: What are the common challenges in purifying scaled-up this compound reactions?
Purification at a larger scale presents challenges such as handling larger volumes, the potential for product aggregation, and the need for more robust purification methods like tangential flow filtration (TFF) or larger size-exclusion chromatography (SEC) columns.[1] The hydrophobicity of the DBCO group can sometimes lead to aggregation, which can be mitigated by using PEGylated DBCO reagents.[1]
Q4: How should I store and handle larger quantities of this compound?
DBCO-PEG8-NHS esters are moisture-sensitive and should be stored at -20°C in a desiccated environment.[5] Before use, allow the reagent to equilibrate to room temperature before opening to prevent condensation.[3] For large-scale reactions, it is advisable to prepare a fresh stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[2][3]
Troubleshooting Guide
Problem 1: Low Conjugation Efficiency at Scale
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of the reaction buffer is between 7.2 and 8.5.[2] Consider using a more concentrated buffer to handle the increased release of NHS. |
| Inefficient Mixing | Ensure homogenous mixing of the reactants. For larger volumes, switch from vortexing to overhead stirring or a rocking platform. |
| NHS Ester Hydrolysis | Add the this compound solution to the protein solution in a controlled manner. Minimize the time the NHS ester is in an aqueous solution before reacting.[6] |
| Low Reactant Concentration | If possible, increase the concentration of the protein and the this compound to favor the reaction kinetics over hydrolysis.[3] |
Problem 2: Product Aggregation or Precipitation
| Possible Cause | Troubleshooting Steps |
| Increased Hydrophobicity | The DBCO moiety can increase the hydrophobicity of the target molecule, leading to aggregation.[1] Consider using a DBCO reagent with a longer PEG spacer to improve solubility.[1][3] |
| High Degree of Labeling | A high molar excess of the this compound can lead to over-labeling and subsequent aggregation.[4] Optimize the molar ratio to achieve the desired degree of labeling without causing precipitation.[1] |
| Suboptimal Buffer Conditions | Screen different buffer conditions, including varying pH and ionic strength, to find the optimal conditions for your protein's stability.[1] |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Source(s) |
| pH | 7.2 - 8.5 | [2] |
| Molar Excess of this compound | 5 to 20-fold | [4][7] |
| Protein Concentration | > 1 mg/mL | [5] |
| Reaction Temperature | 4°C to Room Temperature | [3][8] |
| Reaction Time | 30 minutes to 2 hours | [3][5] |
Experimental Protocols
Small-Scale this compound Conjugation Protocol
-
Reagent Preparation :
-
Conjugation Reaction :
-
Quenching :
-
Purification :
-
Remove excess reagents using a desalting column or dialysis.[8]
-
Scaled-Up this compound Conjugation Protocol
-
Reagent Preparation :
-
Prepare a concentrated protein solution (>5 mg/mL) in a robust, amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, pH 8.0).
-
Calculate the required amount of this compound for a 10-fold molar excess.[3] Prepare a fresh, concentrated stock solution in anhydrous DMSO.
-
-
Conjugation Reaction :
-
In a suitable reaction vessel with controlled stirring, slowly add the this compound stock solution to the protein solution.
-
Monitor the pH of the reaction mixture and adjust if necessary.
-
Incubate at room temperature for 1-2 hours with continuous, gentle mixing.[6]
-
-
Quenching :
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[3]
-
Continue stirring for 30 minutes.
-
-
Purification :
-
For large volumes, utilize tangential flow filtration (TFF) or a scaled-up size-exclusion chromatography (SEC) column for purification.[1]
-
Analyze the purified conjugate to determine the degree of labeling and check for aggregation.
-
Visualizations
Caption: Experimental workflow for a scaled-up this compound reaction.
Caption: Troubleshooting logic for low conjugation efficiency in scaled-up reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: DBCO-Labeled Antibodies
Welcome to the technical support center for DBCO-labeled antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stability and use of DBCO-labeled antibodies in various applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with DBCO-labeled antibodies?
The most frequently encountered stability issues with DBCO-labeled antibodies are aggregation, loss of reactivity of the DBCO group over time, and potential loss of antibody binding affinity.[1] Aggregation is often driven by the hydrophobicity of the DBCO moiety. The strained alkyne in the DBCO group can also degrade, leading to a decrease in conjugation efficiency.
Q2: How should I store my DBCO-labeled antibody?
For short-term storage (up to one month), DBCO-functionalized antibodies can be stored at -20°C.[2][3] However, it's important to note that the DBCO functional group can lose reactivity over time due to oxidation and hydrolysis.[2][3] For longer-term storage, it is crucial to follow the manufacturer's specific recommendations. Avoid repeated freeze-thaw cycles, as this can lead to antibody denaturation and aggregation.[4][5] Enzyme-conjugated antibodies should generally be stored at 4°C and not frozen.[4]
Q3: What factors can affect the stability of the DBCO group on my antibody?
Several factors can impact the stability of the DBCO group:
-
Storage Temperature and Duration: Even at -20°C, DBCO-modified antibodies can lose 3-5% of their reactivity towards azides over four weeks.[6]
-
Buffer Composition: Buffers containing azides should be avoided as they will react with the DBCO group.[6][7] Thiol-containing buffers should also be avoided.[6]
-
Exposure to Moisture: DBCO-NHS esters are moisture-sensitive. It is important to allow vials to come to room temperature before opening to prevent condensation.[6][7]
-
Oxidation and Hydrolysis: The DBCO functional group can lose reactivity over time due to oxidation and the addition of water to the triple bond.[2][3]
Q4: Can the DBCO labeling process affect the function of my antibody?
Yes, the labeling process can potentially impact antibody function. If the DBCO molecule attaches to lysine (B10760008) residues within or near the antigen-binding site, it can alter the antibody's ability to recognize its epitope.[8][9] This can lead to reduced binding affinity or complete inactivation of the antibody.[9]
Troubleshooting Guides
Problem 1: Antibody Aggregation After DBCO Labeling
Possible Causes:
-
Hydrophobicity of DBCO: The DBCO group is inherently hydrophobic, and attaching multiple DBCO molecules to an antibody's surface can increase its overall hydrophobicity, leading to intermolecular interactions and aggregation.
-
High Molar Excess of DBCO Reagent: Using a large molar excess of the DBCO-NHS ester can lead to over-labeling, which increases hydrophobicity and the risk of aggregation. Ratios above 5 moles of DBCO per mole of antibody have been shown to cause precipitation.[10]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can affect protein stability.[11]
-
High Protein Concentration: Higher antibody concentrations can increase the likelihood of aggregation.[11]
Solutions:
-
Use PEGylated DBCO Reagents: Incorporating a hydrophilic polyethylene (B3416737) glycol (PEG) spacer between the DBCO and the NHS ester can increase the reagent's hydrophilicity and reduce aggregation of the conjugated antibody.[1][12]
-
Optimize Molar Ratio: Start with a lower molar excess of the DBCO-NHS ester (e.g., 5-10 fold) and optimize to achieve the desired degree of labeling without causing aggregation.[1]
-
Adjust Buffer Conditions: Ensure the buffer pH is optimal for your specific antibody's stability (typically pH 7-9 for NHS ester reactions).[6] Avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the antibody for reaction with the NHS ester.[6][7]
-
Reduce Protein Concentration: If aggregation persists, try reducing the antibody concentration during the labeling reaction.[11]
Problem 2: Low Yield of DBCO-Conjugated Antibody
Possible Causes:
-
Inactive DBCO Reagent: DBCO-NHS esters are sensitive to moisture and have a limited shelf-life once dissolved in DMSO (stable for 2-3 months at -20°C).[2]
-
Presence of Interfering Substances: Primary amines (Tris, glycine) and sodium azide (B81097) in the antibody buffer will compete with the desired reaction.[2][6][7]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can lead to inefficient conjugation.
-
Inefficient Purification: The chosen purification method may lead to loss of the conjugated antibody.[1]
Solutions:
-
Use Fresh Reagents: Prepare fresh DBCO-NHS ester solution in anhydrous DMSO or DMF immediately before use.[2]
-
Buffer Exchange: Before labeling, perform a buffer exchange to remove any interfering substances. PBS is a commonly recommended buffer.[2][7]
-
Optimize Reaction Conditions: Ensure the reaction pH is between 7 and 9.[6] Reactions are typically incubated for 1 hour at room temperature or 2 hours at 4°C.[6]
-
Optimize Purification: Use a suitable purification method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted DBCO reagent while maximizing the recovery of the conjugated antibody.[1]
Problem 3: Low or No Signal in Downstream Applications
Possible Causes:
-
Low Degree of Labeling (DOL): Insufficient incorporation of DBCO onto the antibody will result in a weak signal.
-
Loss of Antibody Activity: The conjugation process may have damaged the antibody's antigen-binding site.[8][9]
-
Inefficient Click Reaction: The subsequent click chemistry reaction with the azide-containing molecule may be inefficient.
-
Dye-Dye Quenching: If labeling with a fluorescent dye, too much dye attached to the antibody can lead to self-quenching and reduced fluorescence.[8]
Solutions:
-
Determine the Degree of Labeling: Measure the DOL to confirm successful DBCO conjugation. This can be done using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for DBCO).[6][10][13]
-
Assess Antibody Activity: Perform an ELISA or other functional assay to confirm that the conjugated antibody can still bind to its target.
-
Optimize Click Reaction Conditions: Ensure a 2-4 fold molar excess of the azide-modified molecule is used for the click reaction.[2] The reaction can be incubated for 4-12 hours at room temperature or overnight at 4°C.[7]
-
Optimize DOL for Fluorescent Labels: If using a fluorescent reporter, aim for an optimal F:P (fluorophore:protein) ratio to avoid quenching. This often falls in the range of 2-8, depending on the fluorophore.[9]
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Reason/Notes | Source(s) |
| DBCO-NHS to Antibody Molar Excess | 5-10 fold | Higher ratios (>5) can lead to precipitation and aggregation. For dilute antibody solutions (< 5 mg/mL), a 20-50 fold excess may be needed. | [1][12] |
| Antibody Concentration for Labeling | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but may increase aggregation risk. | [7] |
| DBCO-NHS in DMSO Storage | -20°C for 2-3 months | DBCO-NHS ester is unstable in solution. Prepare fresh for best results. | [2] |
| DBCO-Ab Storage Stability | ~3-5% loss of reactivity in 4 weeks at 4°C or -20°C | The DBCO group is not indefinitely stable on the antibody. | [6] |
| Reaction pH (NHS ester) | 7-9 | NHS ester hydrolysis is a competing reaction, favored at higher pH. Conjugation is favored at near-neutral to slightly basic pH. | [6] |
| Azide to DBCO-Ab Molar Excess | 1.5-10 fold | Ensures efficient click reaction. A 7.5-fold excess is a good starting point for antibody-small molecule conjugation. | [2][7] |
Experimental Protocols
Protocol 1: Activation of Antibody with DBCO-NHS Ester
-
Buffer Preparation: Ensure the antibody is in an amine-free and azide-free buffer, such as PBS (pH 7.4). If necessary, perform a buffer exchange using a desalting column or dialysis.[2][7]
-
Antibody Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL.[11][7]
-
DBCO-NHS Ester Preparation: Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO or DMF.[2]
-
Labeling Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration in the reaction mixture should be around 20%.[2][3]
-
Incubation: Incubate the reaction for 60 minutes at room temperature.[2][3]
-
Quenching: Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes to consume any unreacted DBCO-NHS ester.[2][3]
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column, dialysis, or size-exclusion chromatography.[1][10]
Protocol 2: Copper-Free Click Chemistry Conjugation
-
Prepare Azide-Modified Molecule: Dissolve the azide-containing molecule (e.g., dye, drug, oligonucleotide) in a compatible buffer.
-
Click Reaction: Mix the purified DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule.[2]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[2][7]
-
Purification: Purify the final antibody conjugate to remove any unreacted azide-modified molecules using an appropriate method such as SEC, HIC, or dialysis.
-
Validation: Validate the final conjugate using SDS-PAGE, which should show a shift in molecular weight, and assess purity using SEC.[2][12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. drexel.edu [drexel.edu]
- 5. precisionantibody.com [precisionantibody.com]
- 6. interchim.fr [interchim.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: DBCO-PEG8-NHS Ester Conjugation
This technical support guide provides detailed information, troubleshooting advice, and protocols regarding the effect of temperature on DBCO-PEG8-NHS ester conjugation for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the initial NHS ester conjugation step?
The reaction between the this compound and a primary amine (e.g., on a protein) is a balance between the desired acylation reaction and the competing hydrolysis of the NHS ester.[1] Reactions are commonly performed at room temperature (approx. 25°C) for 30-60 minutes or at 4°C/on ice for 2 hours to overnight.[2][3][4][5] While room temperature offers a faster reaction rate, lower temperatures (4°C) can be used to minimize hydrolysis of the NHS ester, especially during longer incubation periods.[1]
Q2: How does temperature affect the subsequent copper-free click chemistry (SPAAC) reaction?
The strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO group and an azide (B81097) is generally efficient over a range of temperatures.[6] Reactions are typically performed at room temperature for 2 to 12 hours or at 4°C overnight (10-12 hours).[3][7] For potentially slow reactions or to increase efficiency, the temperature can be elevated to 37°C.[6][7]
Q3: What is the impact of temperature on the stability of the this compound reagent?
The this compound reagent is sensitive to both moisture and temperature. The NHS ester moiety is prone to hydrolysis, which renders the reagent inactive.[2][6][8] For long-term storage, it is recommended to keep the reagent at -20°C or -80°C.[9][10] Before use, the vial must be equilibrated to room temperature before opening to prevent moisture condensation, which can accelerate degradation.[4][5][6][11]
Q4: How does temperature influence the competing hydrolysis of the NHS ester?
Temperature significantly accelerates the rate of NHS ester hydrolysis, a competing reaction that reduces conjugation efficiency.[1] The half-life of an NHS ester in aqueous solution decreases sharply as pH and temperature increase. For example, the half-life is 4-5 hours at pH 7.0 and 0°C, but it drops to just 10 minutes at pH 8.6 and 4°C.[1] This makes it critical to manage reaction time and temperature, especially at higher pH values.
Q5: What are the signs of a failed or inefficient conjugation?
Low or no conjugation can be identified through analytical methods such as SDS-PAGE, HPLC, or mass spectrometry. On an SDS-PAGE gel, a successful conjugation of a smaller molecule to a larger protein will result in a noticeable upward shift in the band corresponding to the protein's molecular weight. Failure to observe this shift or the presence of only the unconjugated protein band indicates a problem. Spectrophotometry can also be used to determine the degree of labeling by measuring the absorbance of the DBCO group at 309 nm.[2][7]
Data Summary Tables
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Stage 1: NHS Ester Reaction (Acylation) | Stage 2: SPAAC Reaction (Click Chemistry) |
| Temperature | 4°C to Room Temperature (25°C)[2][4] | 4°C to 37°C[6][7] |
| Typical Duration | 30-60 min at RT; 2-12 hours at 4°C[3][4][5] | 2-12 hours at RT; Overnight (10-12h) at 4°C[3][7] |
| pH | 7.2 - 8.5[1] | 7.0 - 8.5 |
| Recommended Buffers | Amine-free buffers (e.g., PBS, HEPES, Borate)[1][6] | Azide-free buffers (e.g., PBS)[2][6] |
| Molar Excess | 10 to 50-fold excess of NHS ester to protein[4][11] | 1.5 to 10-fold excess of one partner[7] |
Table 2: Temperature and pH Effect on NHS Ester Hydrolysis
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[1] |
| 8.6 | 4°C | 10 minutes[1] |
| General Trend | Increasing Temperature | Hydrolysis rate increases significantly[1] |
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
-
Protein Preparation : Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.4.[7] If the protein solution contains primary amines like Tris or glycine, it must be exchanged into a suitable buffer via dialysis or desalting column.[5]
-
Reagent Preparation : Equilibrate the vial of this compound to room temperature before opening.[5] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[5][6]
-
Conjugation Reaction : Add a 10 to 50-fold molar excess of the dissolved this compound to the protein solution.[4][11] The final concentration of the organic solvent should ideally be below 15% to avoid protein precipitation.[2]
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice (4°C).[4][5]
-
Quenching (Optional) : To stop the reaction, add a quenching buffer like 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 15 minutes on ice.[3][4]
-
Purification : Remove the excess, unreacted this compound using a desalting column (e.g., Zeba Spin) or dialysis.[3]
Protocol 2: Copper-Free Click Chemistry (SPAAC) Conjugation
-
Reactant Preparation : Prepare the azide-containing molecule in an azide-free buffer like PBS.[7]
-
Click Reaction : Mix the DBCO-labeled protein from Protocol 1 with the azide-containing molecule. A 1.5 to 10-fold molar excess of one component can be used to drive the reaction to completion.[7]
-
Incubation : Incubate the reaction mixture. For efficient conjugation, incubate for 4-12 hours at room temperature or overnight at 4°C.[7] To accelerate the reaction, the temperature can be increased to 37°C.[7]
-
Analysis and Purification : The final conjugate can be purified and analyzed by methods such as size-exclusion chromatography (SEC), SDS-PAGE, or mass spectrometry.
Visual Guides and Workflows
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. broadpharm.com [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, 2553412-88-5 | BroadPharm [broadpharm.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Validation & Comparative
A Researcher's Guide to Determining the Degree of Labeling (DOL) for DBCO Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in bioconjugation, the accurate determination of the Degree of Labeling (DOL) is a critical parameter for ensuring the quality, efficacy, and reproducibility of their work. When utilizing dibenzocyclooctyne (DBCO) chemistry for strain-promoted alkyne-azide cycloaddition (SPAAC), several analytical techniques can be employed to quantify the extent of DBCO incorporation. This guide provides a comprehensive comparison of the most common methods: UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), supplemented with an indirect fluorometric assay. We present a summary of their principles, detailed experimental protocols, and a comparative analysis to aid in the selection of the most appropriate method for your specific application.
Comparison of DOL Determination Methods
The choice of method for determining the DOL of a DBCO-conjugated molecule depends on various factors, including the nature of the biomolecule, the required accuracy and precision, available instrumentation, and throughput needs. The following table summarizes the key characteristics of each technique.
| Method | Principle | Advantages | Limitations | Typical Accuracy | Throughput | Cost |
| UV-Vis Spectroscopy | Measures the absorbance of the DBCO chromophore at ~309 nm and the protein at 280 nm. | - Simple, rapid, and requires common laboratory equipment.- Non-destructive. | - Indirect measurement.- Can be affected by other molecules that absorb in the same region.- Assumes a constant molar extinction coefficient for the protein. | Good | High | Low |
| Reverse-Phase HPLC (RP-HPLC) | Separates the labeled protein from the unlabeled protein based on the increased hydrophobicity imparted by the DBCO group. | - Provides both qualitative and quantitative data.- Can be used for purification of the conjugate.- High resolution and sensitivity. | - Can be time-consuming.- Requires specialized equipment.- May require denaturing conditions for proteins.[1] | High | Medium | Medium |
| Mass Spectrometry (MS) | Directly measures the mass of the conjugate, with the mass shift corresponding to the number of attached DBCO molecules. | - Provides a direct and highly accurate measurement of DOL.- Can identify different labeled species.- High sensitivity. | - Requires specialized and expensive equipment.- Complex data analysis.- Can be sensitive to sample purity and formulation. | Very High | Low to Medium | High |
| Indirect Fluorometric Assay | Reacts the DBCO-labeled molecule with an excess of an azide-functionalized fluorophore, followed by removal of the excess dye and measurement of fluorescence. | - High sensitivity.- Can be used when the biomolecule lacks a strong chromophore. | - Indirect method.- Requires an additional reaction and purification step.- Potential for incomplete reaction or purification to affect accuracy. | Good to High | Medium | Medium |
Experimental Protocols
UV-Vis Spectroscopy
This method is the most straightforward for determining the DOL of DBCO-protein conjugates.
Protocol:
-
Sample Preparation:
-
Purify the DBCO-labeled protein to remove any unreacted DBCO reagent. This can be achieved using a desalting column or dialysis.
-
Dilute the purified conjugate in a suitable buffer (e.g., PBS) to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 280 nm (A280) and 309 nm (A309) using a UV-Vis spectrophotometer. Use the same buffer for the blank.
-
-
DOL Calculation:
-
Calculate the concentration of the protein, correcting for the contribution of DBCO to the absorbance at 280 nm.
-
Protein Concentration (M) = (A280 - (A309 * CF)) / ε_protein
-
Where:
-
-
Calculate the Degree of Labeling (DOL):
-
Workflow for DOL Determination by UV-Vis Spectroscopy
Caption: Workflow for determining the DOL of DBCO conjugates using UV-Vis spectroscopy.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophobic DBCO group to a protein increases its retention time on a reverse-phase column.
Protocol:
-
Instrumentation and Column:
-
A standard HPLC system with a UV detector is required.
-
A C4 or C8 reverse-phase column suitable for protein separation is recommended.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient:
-
A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a typical starting point. The gradient should be optimized based on the specific protein conjugate.
-
-
Analysis:
-
Inject an unconjugated protein standard to determine its retention time.
-
Inject the purified DBCO-labeled protein.
-
Successful labeling is indicated by a new peak with a longer retention time compared to the unlabeled protein.
-
The DOL can be estimated by the relative area of the conjugated peak(s) to the total protein peak area. For a more accurate quantification, a calibration curve with standards of known DOL would be required.
-
Logical Flow for HPLC-based DOL Confirmation
References
A Researcher's Guide to Mass Spectrometry Analysis of DBCO-Conjugated Proteins
For researchers, scientists, and drug development professionals, the precise analysis of bioconjugates is paramount. The use of dibenzocyclooctyne (DBCO) linkers in copper-free click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), has become a cornerstone for creating stable and specific protein conjugates, including antibody-drug conjugates (ADCs). Mass spectrometry (MS) stands out as a powerful tool for the in-depth characterization of these complex biomolecules. This guide provides a comparative overview of mass spectrometry-based analytical strategies for DBCO-conjugated proteins, supported by experimental data and detailed protocols.
Comparison of Mass Spectrometry Approaches
The two primary mass spectrometry strategies for analyzing proteins are top-down and bottom-up proteomics. The choice between these approaches depends on the specific analytical goal, the nature of the protein conjugate, and the available instrumentation.
Top-Down Proteomics involves the analysis of intact proteins without prior enzymatic digestion.[1] This method provides a global view of the protein, including its post-translational modifications (PTMs) and the distribution of conjugated molecules, such as the drug-to-antibody ratio (DAR) in ADCs.[2] However, top-down proteomics demands high-resolution mass spectrometers and can be challenging for very large or complex proteins.[1][3]
Bottom-Up Proteomics , or "shotgun" proteomics, is a more traditional approach where the protein is first digested into smaller peptides, typically with an enzyme like trypsin.[4] These peptides are then analyzed by mass spectrometry. While this method is excellent for protein identification and can pinpoint the specific sites of conjugation, it can lead to a loss of information regarding the co-occurrence of multiple modifications on a single protein molecule.[3]
A "middle-down" approach also exists, where larger proteins are subjected to limited proteolysis to produce large peptide fragments (5-20 kDa) that are then analyzed using a top-down approach.[4] This can provide a balance between the comprehensive view of top-down and the technical feasibility of bottom-up proteomics.
| Feature | Top-Down Proteomics | Bottom-Up Proteomics |
| Principle | Analysis of intact proteins.[1] | Analysis of peptides after enzymatic digestion.[4] |
| Primary Information | Intact mass, proteoforms, PTMs, DAR distribution.[1][2] | Protein identification, peptide sequencing, localization of modifications.[1] |
| Advantages | Preserves information about co-existing modifications; direct determination of DAR.[3] | High throughput; well-established workflows; effective for protein identification.[5] |
| Limitations | Requires high-resolution MS; challenging for large proteins (>50 kDa); lower throughput.[1][3] | Loss of information on PTM co-occurrence; incomplete sequence coverage.[3] |
| Instrumentation | High-resolution mass spectrometers (e.g., Orbitrap, FT-ICR).[6] | Compatible with a wide range of mass spectrometers (e.g., Q-TOF, Orbitrap).[5] |
Quantitative Analysis of DBCO Conjugation
Mass spectrometry is instrumental in quantifying the degree of labeling (DOL) or DAR of DBCO-conjugated proteins. This is a critical quality attribute for bioconjugates like ADCs, as it directly impacts their efficacy and safety.
One study demonstrated the use of MALDI-TOF mass spectrometry to analyze the conjugation of DBCO-PEG5-NHS ester to Protein A.[7] By increasing the molar ratio of the DBCO linker to Protein A, a corresponding increase in the molecular weight of the conjugate was observed, indicating successful conjugation. The number of incorporated DBCO molecules could be calculated from the mass shift.[7]
Table 1: Degree of Labeling of Protein A with DBCO-PEG5-NHS Ester Determined by MALDI-TOF MS [7]
| Molar Ratio (DBCO-PEG5-NHS : Protein A) | Observed Molecular Weight Shift (Da) | Calculated Number of Incorporated DBCO-PEG5 Molecules |
| 7.5 : 1 | ~578 per peak | Multiple species observed |
| 15 : 1 | ~578 per peak | Multiple species observed |
| 30 : 1 | Broad peak with higher MW | Maximum incorporation |
Data adapted from a study on the preparation of Protein A membrane adsorbers. The molecular weight of the DBCO-PEG5-NHS ester linker is approximately 578 g/mol .
Similarly, for ADCs, the DAR can be accurately determined. For instance, the analysis of Trastuzumab emtansine (T-DM1) by size exclusion chromatography coupled with mass spectrometry (SEC/MS) allowed for the calculation of a DAR of 3.1.[8] Deglycosylation of the ADC prior to MS analysis can help to reduce the complexity of the mass spectrum.[8]
Experimental Workflows and Protocols
The successful mass spectrometry analysis of DBCO-conjugated proteins relies on robust experimental workflows, from initial conjugation to data acquisition.
General Workflow for DBCO-Protein Conjugation and Analysis
Caption: General workflow for the conjugation of a protein with a DBCO-NHS ester followed by purification and mass spectrometry analysis.
Protocol 1: Antibody Labeling with DBCO-NHS Ester
This protocol outlines the general steps for labeling an antibody with a DBCO-NHS ester.[9]
-
Antibody Preparation: The antibody should be in a buffer free of primary amines, such as PBS.[9]
-
Reagent Preparation: Dissolve the DBCO-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM immediately before use.[9]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent antibody denaturation.[9]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column, dialysis, or size-exclusion chromatography.[9]
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry (measuring absorbance at 280 nm for the antibody and ~309 nm for the DBCO group) and confirm by mass spectrometry.[9][10]
Protocol 2: Intact Mass Analysis by LC-MS (Top-Down Approach)
This protocol is suitable for determining the DAR of an ADC.[9]
-
Sample Preparation: The purified DBCO-conjugated protein is diluted to an appropriate concentration in a buffer compatible with mass spectrometry. For native MS, an aqueous buffer like ammonium (B1175870) acetate (B1210297) is used, while for denaturing conditions, a solvent mixture containing acetonitrile (B52724) and formic acid is common.[8][11]
-
LC Separation: The sample is injected onto an appropriate liquid chromatography column, such as a size-exclusion column (for native conditions) or a reversed-phase column (for denaturing conditions), connected to the mass spectrometer.[8][11]
-
Mass Spectrometry: The intact protein is ionized, typically by electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the ions is measured by a high-resolution mass analyzer.
-
Data Analysis: The resulting mass spectrum, which may show multiple charge states, is deconvoluted to determine the molecular weight of the different species (e.g., antibody with 0, 1, 2, etc., drugs attached). The average DAR can then be calculated from the relative abundance of these species.[8]
Protocol 3: Peptide Mapping by LC-MS/MS (Bottom-Up Approach)
This protocol is used to identify the specific sites of DBCO conjugation.
-
Denaturation, Reduction, and Alkylation: The DBCO-conjugated protein is denatured, and the disulfide bonds are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming.[12]
-
Enzymatic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.
-
LC Separation: The resulting peptide mixture is separated by reversed-phase HPLC.
-
MS/MS Analysis: The peptides are ionized and subjected to tandem mass spectrometry (MS/MS). In this process, a specific peptide ion is selected, fragmented, and the masses of the fragments are measured.
-
Data Analysis: The MS/MS spectra are used to determine the amino acid sequence of the peptides. By comparing the spectra of the conjugated and unconjugated protein, the peptides containing the DBCO-linker and the specific amino acid residue to which it is attached can be identified.[12]
Signaling Pathway and Cellular Processing of DBCO-Conjugated ADCs
The design of the DBCO linker (cleavable vs. non-cleavable) has a significant impact on the intracellular processing and mechanism of action of ADCs.
Caption: Cellular processing of antibody-drug conjugates (ADCs) with cleavable versus non-cleavable linkers.
Non-cleavable linkers offer high plasma stability and release the payload only after the complete degradation of the antibody within the lysosome of the target cell, which can minimize off-target toxicity.[9] In contrast, cleavable linkers are designed to release the payload in response to specific conditions within the target cell, such as low pH or the presence of specific enzymes.[9] This controlled release can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells, potentially enhancing therapeutic efficacy.[9]
References
- 1. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. labinsights.nl [labinsights.nl]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Fast and Highly Efficient Affinity Enrichment of Azide-A-DSBSO Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to HPLC Analysis for Characterizing DBCO-Labeled Antibodies
For researchers, scientists, and drug development professionals, the precise characterization of DBCO-labeled antibodies is a critical step in the development of antibody-drug conjugates (ADCs) and other targeted biotherapeutics. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile tool for this purpose. This guide provides an objective comparison of HPLC with other common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate characterization strategy.
Comparison of Analytical Methods for DBCO-Labeled Antibody Characterization
The choice of analytical technique for characterizing DBCO-labeled antibodies depends on a variety of factors, including the specific information required, the desired level of detail, and the available instrumentation. While HPLC provides high-resolution separation and quantification, other methods like UV-Vis Spectroscopy and Mass Spectrometry offer complementary information.
| Feature | HPLC (HIC & RP-HPLC) | UV-Vis Spectroscopy | Mass Spectrometry (LC-MS) |
| Principle | Separation based on hydrophobicity. | Measurement of light absorbance. | Measurement of mass-to-charge ratio. |
| Information Provided | Average Drug-to-Antibody Ratio (DAR), distribution of different DAR species, purity, and presence of unconjugated antibody.[1][2][3] | Average DAR.[4][5] | Precise molecular weight of the antibody and its conjugates, confirmation of conjugation, identification of conjugation sites, and DAR.[6][7] |
| Resolution | High | Low (provides an average value) | Very High |
| Sensitivity | High | Moderate | Very High |
| Analysis Time | Moderate (typically 15-40 minutes per sample)[1] | Fast (minutes per sample) | Moderate to High (can be longer due to data processing) |
| Sample Consumption | Low (micrograms) | Low (micrograms) | Very Low (sub-microgram) |
| Qualitative/Quantitative | Both | Quantitative (for average DAR) | Both |
| Advantages | Provides information on the distribution of species, high reproducibility.[1] | Simple, rapid, and uses common laboratory equipment. | Provides unambiguous identification and precise mass information.[7] |
| Limitations | Can be time-consuming for method development. RP-HPLC may require denaturing conditions.[8][9] | Indirect method, can be affected by interfering substances, does not provide information on heterogeneity. | Requires specialized and expensive equipment, complex data analysis. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for DBCO-labeling of an antibody and its subsequent characterization, highlighting the logical flow of the process.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Antibody Labeling with DBCO-NHS Ester
This protocol outlines a general procedure for the conjugation of a DBCO moiety to an antibody via an NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Conjugation: Add a 5- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept below 20%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for another 15 minutes at room temperature.
-
Purification: Remove unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol.
Protocol 2: Hydrophobic Interaction Chromatography (HIC)-HPLC Analysis
HIC-HPLC is a non-denaturing technique that separates antibody conjugates based on their hydrophobicity.
Instrumentation and Column:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 (may contain a small percentage of isopropanol, e.g., 5-20%, to facilitate elution of highly hydrophobic species)[9]
Procedure:
-
Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the DBCO-labeled antibody sample in Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: The different peaks in the chromatogram correspond to the antibody species with different numbers of conjugated DBCO molecules (and thus different drug loads in an ADC). The average DAR can be calculated from the peak areas.[1]
Protocol 3: Reversed-Phase (RP)-HPLC Analysis
RP-HPLC is a high-resolution technique that also separates based on hydrophobicity, often under denaturing conditions.
Instrumentation and Column:
-
HPLC system with a UV detector
-
Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S, C4, or C8)
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Procedure:
-
Equilibration: Equilibrate the RP column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Sample Preparation: The sample may require reduction of disulfide bonds (e.g., with DTT) prior to analysis to separate heavy and light chains.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Elute the proteins using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: The retention time will increase with the degree of labeling due to the increased hydrophobicity of the DBCO group. The average DAR can be calculated from the relative peak areas of the different species.
Protocol 4: UV-Vis Spectroscopy for Average DAR Determination
This method provides a rapid estimation of the average number of DBCO molecules per antibody.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Measurement: Measure the absorbance of the purified DBCO-labeled antibody solution at 280 nm (A280) and 309 nm (A309), the latter being the characteristic absorbance wavelength for DBCO.
-
Calculation: Calculate the average DAR using the following formula:
DAR = (A₃₀₉ × ε_protein) / ((A₂₈₀ - (A₃₀₉ × CF)) × ε_DBCO)
Where:
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (typically ~12,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the absorbance of the DBCO group at 280 nm.[4]
-
Conclusion
The characterization of DBCO-labeled antibodies is a multifaceted process that benefits from the application of orthogonal analytical techniques. HPLC, particularly HIC and RP-HPLC, provides high-resolution separation and detailed information on the distribution of conjugated species. UV-Vis spectroscopy offers a rapid and straightforward method for determining the average DAR, while mass spectrometry delivers the highest level of detail regarding molecular weight and conjugation sites. The choice of methodology should be guided by the specific analytical question at hand, with the understanding that a combination of these techniques will provide the most comprehensive characterization of these complex biomolecules.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
The PEG8 Advantage: A Comparative Guide to Longer Spacers in Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates—such as Antibody-Drug Conjugates (ADCs) or PROteolysis Targeting Chimeras (PROTACs)—is paramount to achieving therapeutic success. The linker connecting the targeting moiety to the payload is not merely a spacer but a critical component that dictates the overall physicochemical and pharmacological properties of the conjugate. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has become indispensable. This guide provides an objective, data-driven comparison of the PEG8 spacer (containing eight ethylene (B1197577) glycol units) against shorter PEG alternatives, demonstrating its strategic advantages in modern drug development.
The inclusion of a PEG spacer is a well-established strategy to improve the properties of therapeutic agents.[1][2] PEG linkers enhance the solubility of hydrophobic molecules, reduce the potential for immunogenicity, and improve stability.[2][][4] The length of the PEG chain, however, is a crucial parameter that must be optimized. While shorter linkers like PEG2 and PEG4 offer some benefits, a significant body of evidence points to PEG8 as an optimal or minimum length for achieving substantial improvements in pharmacokinetics, tolerability, and efficacy.[1][5][6]
Core Advantages of PEG8 Spacers
Longer PEG spacers, particularly PEG8, offer distinct advantages over shorter chains by more effectively modulating the properties of the bioconjugate.
-
Enhanced Hydrophilicity and Solubility : Many potent cytotoxic payloads used in ADCs are hydrophobic, leading to a high risk of aggregation, especially at high drug-to-antibody ratios (DARs).[7] This aggregation can compromise manufacturing, reduce stability, and accelerate clearance from circulation.[7] The hydrophilic nature of a PEG8 spacer effectively shields the hydrophobic drug, mitigating aggregation and improving solubility.[][9] This enhancement is critical for developing stable ADCs with higher, more efficacious DARs.[7][10] In one case study, replacing a non-PEG linker with a PEG8 linker resulted in a 10-fold increase in solubility and a 6-fold reduction in aggregation for a promising ADC candidate.[11]
-
Improved Pharmacokinetics (PK) : A key advantage of longer PEG spacers is the significant improvement in a conjugate's pharmacokinetic profile.[7] The PEG chain creates a "hydration shell" that increases the molecule's hydrodynamic size, reducing renal clearance and leading to a longer circulation half-life.[1][7] Studies consistently show that ADCs with longer PEG linkers have slower plasma clearance and increased overall exposure (AUC).[5][6] Research optimizing a glucuronide-MMAE linker demonstrated that this benefit plateaued at a length of 8 PEG units, suggesting PEG8 hits a sweet spot for PK enhancement.[1][7]
-
Increased Efficacy and Tolerability : The favorable PK profile conferred by PEG8 linkers often translates directly to superior in vivo efficacy and a better safety profile.[10][12] Increased circulation time allows for greater accumulation of the conjugate in tumor tissue.[6][13] In a xenograft mouse model, ADCs with PEG8, PEG12, and PEG24 linkers showed significantly higher tumor exposures and greater tumor weight reduction (75-85%) compared to those with PEG2 and PEG4 linkers (35-45%).[6] Furthermore, tolerability studies in mice revealed that conjugates with PEGs smaller than PEG8 were not well tolerated, while rats administered ADCs with PEG8 or PEG12 spacers had 100% survival rates compared to 0-15% for those with shorter or no PEG spacers.[5][10]
-
Reduced Off-Target Toxicity : Longer PEG linkers can reduce non-specific uptake of the ADC by organs like the liver. This shielding effect minimizes the exposure of healthy tissues to the cytotoxic payload, which can reduce off-target toxicities such as myelosuppression and hepatotoxicity.[10]
Data Presentation: PEG8 vs. Shorter Linkers
The following tables summarize quantitative data from preclinical studies, highlighting the performance differences between ADCs constructed with PEG8 and shorter PEG linkers.
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK)
| PEG Linker Length | Clearance Rate (mL/day/kg) | Relative Exposure (AUC) | Key Finding | Reference |
| PEG < 8 | Rapidly Increased | Lower | Clearance rates increased rapidly for conjugates bearing PEGs smaller than PEG8. | [5] |
| PEG8 | ~15 | ~100% | PEG8 was the minimum length to achieve optimal slower clearance. | [1][7] |
| PEG12 | ~15 | ~100% | Longer chains did not provide a significant further advantage in clearance. | [1][7] |
| PEG24 | ~15 | ~100% | Longer chains did not provide a significant further advantage in clearance. | [1][7] |
Table 2: Impact of PEG Linker Length on In Vivo Efficacy and Tolerability
| PEG Linker Length | Tumor Growth Inhibition | Mouse Survival / Tolerability | Key Finding | Reference |
| No PEG | 11% | Significant weight loss; 0% survival in rat study. | Poor efficacy and high toxicity. | [6][10] |
| PEG2 | 35-45% | Not tolerated in mice at 50 mg/kg. | Modest efficacy, poor tolerability. | [5][6] |
| PEG4 | 35-45% | Not tolerated in mice; 15% survival in rat study. | Modest efficacy, poor tolerability. | [5][6][10] |
| PEG8 | 75-85% | Well tolerated; 100% survival in rat study. | Optimal combination of high efficacy and excellent tolerability. | [5][6][10] |
| PEG12 | 75-85% | Well tolerated; 100% survival in rat study. | Efficacy and tolerability comparable to PEG8. | [6][10] |
| PEG24 | 75-85% | Well tolerated. | Efficacy and tolerability comparable to PEG8. | [6][14] |
Visualizing the PEG8 Advantage
Diagrams generated using Graphviz illustrate key concepts and workflows related to the use of PEG8 linkers in bioconjugate development.
Caption: Logical relationship between PEG8 properties and therapeutic advantages.
Caption: Preclinical evaluation workflow for ADCs with different PEG linkers.
Experimental Protocols
Detailed methodologies are essential for the rational design and evaluation of bioconjugates. Below are representative protocols for key experiments.
Pharmacokinetic (PK) Study in Rodents
This protocol is used to determine the clearance rate and exposure of ADCs with different PEG linker lengths.[12]
-
Animal Model : Healthy Sprague-Dawley rats are used for the study.
-
Test Articles : A series of ADCs with a consistent drug-to-antibody ratio (e.g., DAR 8) are constructed with linkers containing PEG2, PEG4, PEG8, PEG12, and PEG24 spacers.[7]
-
Administration : ADCs are administered as a single intravenous (IV) dose (e.g., 3 mg/kg) via the tail vein.[7]
-
Blood Sampling : Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days, 14 days) post-injection.[12]
-
Sample Processing : Plasma is isolated from the blood samples by centrifugation.
-
Quantification : The concentration of the total antibody portion of the ADC in the plasma is quantified using a validated enzyme-linked immunosorbent assay (ELISA).[12]
-
Data Analysis : Plasma concentration-time data is used to calculate pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC), using non-compartmental analysis.
In Vivo Efficacy (Antitumor) Study
This protocol evaluates the therapeutic efficacy of the prepared ADCs in a relevant cancer model.[13]
-
Animal Model : Immunocompromised mice (e.g., SCID mice) are subcutaneously inoculated with a relevant human tumor cell line (e.g., L540cy Hodgkin lymphoma cells).[6]
-
Tumor Growth : Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization : Mice are randomized into treatment groups (e.g., n=8 per group), including a vehicle control and groups for each ADC variant (e.g., non-PEGylated, PEG4, PEG8, PEG12).
-
Administration : ADCs are administered at a specified dose (e.g., 3 mg/kg) and schedule (e.g., single intraperitoneal injection).[14]
-
Monitoring : Tumor volume and mouse body weight are measured 2-3 times per week. Body weight serves as a general indicator of toxicity.[13][15]
-
Endpoint : The study is concluded when tumors in the control group reach a predefined size limit, or at a set time point.
-
Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volumes in the treated groups to the vehicle control group. Statistical analysis is performed to determine significance.[13]
Conclusion
The length of the PEG linker is a critical design parameter that significantly impacts the therapeutic index of a bioconjugate.[12] While shorter PEG linkers can improve solubility compared to non-PEG alternatives, experimental data consistently demonstrates that PEG8 often represents a critical threshold for achieving optimal performance. The use of a PEG8 spacer provides a superior balance of enhanced pharmacokinetics, improved solubility, robust in vivo efficacy, and better tolerability compared to shorter PEG chains.[5][6][10] This makes the PEG8 linker a strategic choice for the development of safer and more effective targeted therapies like ADCs and PROTACs. The optimal linker length may ultimately be context-dependent, but PEG8 serves as an excellent and well-validated starting point for optimization.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 4. purepeg.com [purepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. purepeg.com [purepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Validating the Functional Activity of DBCO-Conjugates
For researchers, scientists, and drug development professionals, the successful conjugation of a biomolecule using dibenzocyclooctyne (DBCO) chemistry is a critical first step. However, the true measure of success lies in the functional validation of the resulting conjugate. This guide provides an objective comparison of key functional assays used to validate the activity of DBCO-conjugates, with a particular focus on antibody-drug conjugates (ADCs). We will delve into detailed experimental protocols, present comparative data, and provide visual workflows and pathway diagrams to aid in the selection of the most appropriate validation strategies.
The validation process for DBCO-conjugated biomolecules is a multi-faceted approach that extends beyond simple confirmation of conjugation. It is essential to ascertain that the biological activity of the parent molecule is retained and that the conjugated moiety, such as a cytotoxic drug, exerts its intended effect. This guide will walk you through a panel of functional assays designed to interrogate these critical aspects.
Comparative Analysis of Functional Assays
A variety of functional assays are available to assess the biological activity of DBCO-conjugates. The choice of assay depends on the nature of the biomolecule and the intended application. For ADCs, a key focus is on their cytotoxic and cell-killing capabilities. Below is a comparison of common functional assays:
| Assay Type | Principle | Key Parameters Measured | Throughput | Advantages | Limitations |
| Cytotoxicity Assays (e.g., MTT, XTT) | Measures the metabolic activity of viable cells. A decrease in metabolic activity correlates with cell death.[1] | IC50: The concentration of the conjugate that inhibits cell growth by 50%.[2] | High | Simple, cost-effective, and well-established.[1] | Provides a general measure of cell viability but does not distinguish between different modes of cell death.[3] |
| Internalization Assays (e.g., Flow Cytometry, Confocal Microscopy) | Quantifies the uptake of the DBCO-conjugate into target cells. Fluorescently labeled conjugates are often used.[2] | Percentage of positive cells, Mean Fluorescence Intensity (MFI). | Medium to High | Provides direct evidence of target engagement and internalization, which is crucial for the mechanism of action of many ADCs.[4] | Requires specialized equipment and can be more time-consuming than cytotoxicity assays. |
| Receptor Binding Assays (e.g., ELISA, Flow Cytometry) | Measures the binding affinity of the DBCO-conjugate to its target receptor on the cell surface.[2] | EC50: The concentration of the conjugate that elicits 50% of the maximal binding response.[2] | High | Directly assesses the impact of conjugation on the primary function of the antibody or targeting ligand. | Does not provide information on downstream functional effects like cell death. |
| Bystander Effect Assays | Evaluates the ability of the cytotoxic payload released from the target cell to kill neighboring antigen-negative cells.[2] | Percentage of bystander cell death. | Medium | Assesses a critical mechanism for ADC efficacy in heterogeneous tumors.[2] | Requires co-culture systems and methods to distinguish between target and bystander cells. |
| Apoptosis Assays (e.g., Caspase Activity, Annexin V Staining) | Detects the induction of programmed cell death (apoptosis) in response to the DBCO-conjugate.[5] | Percentage of apoptotic cells, caspase activity levels. | Medium | Provides mechanistic insight into how the conjugate induces cell death.[5] | Apoptosis is only one mode of cell death; necrosis may also play a role. |
| DNA Damage Assays (e.g., Comet Assay, γH2AX Staining) | Measures the extent of DNA damage caused by cytotoxic payloads that act on DNA.[6][7] | DNA fragmentation, presence of DNA damage markers. | Low to Medium | Directly assesses the mechanism of action for DNA-damaging agents.[6] | Only applicable for specific classes of cytotoxic payloads. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key functional assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1]
Materials:
-
Target cancer cell line
-
DBCO-conjugated antibody-drug conjugate (ADC)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
ADC Treatment: Prepare serial dilutions of the DBCO-ADC and a negative control (e.g., unconjugated antibody) in complete medium. Replace the existing medium with the ADC-containing medium.
-
Incubation: Incubate the plate for a period determined by the cell doubling time and the mechanism of the payload (typically 48-144 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.[8]
Protocol 2: Antibody Internalization Assay by Flow Cytometry
This protocol quantifies the internalization of a fluorescently labeled DBCO-conjugate.
Materials:
-
Target cell line
-
Fluorescently labeled DBCO-conjugated antibody
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Quenching solution (e.g., trypan blue or an anti-fluorophore antibody)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend the target cells in cold flow cytometry buffer.
-
Antibody Binding: Incubate the cells with the fluorescently labeled DBCO-conjugate on ice to allow binding to the cell surface without internalization.
-
Internalization Induction: Wash the cells to remove unbound conjugate and resuspend them in pre-warmed complete medium. Incubate at 37°C for various time points to allow internalization.
-
Quenching: At each time point, transfer the cells to ice and add the quenching solution to extinguish the fluorescence of the non-internalized conjugate on the cell surface.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI) of the internalized conjugate.
-
Data Analysis: Plot the MFI over time to determine the rate and extent of internalization.
Protocol 3: Receptor Binding Assay (ELISA)
This protocol measures the binding affinity of a DBCO-conjugate to its target antigen using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]
Materials:
-
Recombinant target antigen
-
DBCO-conjugated antibody
-
ELISA plates
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody that recognizes the primary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Coat the wells of an ELISA plate with the recombinant target antigen and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer.
-
Antibody Incubation: Add serial dilutions of the DBCO-conjugated antibody and a control (unconjugated antibody) to the wells and incubate.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody.
-
Detection: Wash the plate and add the TMB substrate. Stop the reaction with the stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance values against the antibody concentration and fit the data to a binding curve to determine the EC50 value.
Visualizing Workflows and Pathways
To better understand the experimental processes and the biological context of DBCO-conjugate activity, we provide diagrams generated using Graphviz (DOT language).
A critical aspect of many DBCO-conjugated ADCs is their ability to induce cell death through specific signaling pathways. The PI3K/AKT and MAPK pathways are frequently implicated in cancer cell survival and proliferation, and their modulation by ADCs is a key area of investigation.[10]
Conclusion
Validating the functional activity of DBCO-conjugates is a multifaceted process that requires a carefully selected panel of assays. This guide provides a comparative overview of key functional assays, complete with detailed protocols and visual aids, to empower researchers in making informed decisions for their drug development programs. By systematically evaluating cytotoxicity, internalization, receptor binding, and other functional parameters, scientists can gain a comprehensive understanding of their DBCO-conjugate's performance and advance the most promising candidates toward clinical applications.
References
- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. In Vitro and In Vivo Fluorescence Imaging of Antibody–Drug Conjugate-Induced Tumor Apoptosis Using Annexin V–EGFP Conjugated Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting the PI3K-Akt-mTOR signaling pathway involved in vasculogenic mimicry promoted by cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of DBCO-Conjugates in Serum and Plasma: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the stability of bioconjugates in biological fluids is a critical factor determining their therapeutic efficacy and diagnostic accuracy. Dibenzocyclooctyne (DBCO) has become a cornerstone of copper-free click chemistry for its ability to form stable triazole linkages with azide-modified molecules under physiological conditions. This guide provides an objective comparison of the stability of DBCO-conjugates in serum and plasma against common alternatives, supported by experimental data and detailed methodologies.
The choice of bioconjugation chemistry significantly influences the in vivo fate of a molecule. While the DBCO-azide linkage is generally considered robust, its stability can be influenced by factors such as the hydrophobicity of the DBCO group, which may lead to aggregation and accelerated clearance.[1][2] Understanding these nuances is paramount for the rational design of long-circulating and effective bioconjugates.
Comparative Stability of Bioconjugation Linkers
The stability of a bioconjugate is often challenged by the complex environment of serum and plasma, which contains various nucleophiles and enzymes. A key molecule influencing the stability of certain linkers is glutathione (B108866) (GSH), a thiol-containing tripeptide present at millimolar concentrations within cells and at lower levels in plasma. The following table summarizes the stability of common bioconjugation linkages, with a focus on their performance in the presence of GSH as a model for the reducing environment encountered in vivo.
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[1] | The hydrophobicity of the DBCO moiety can promote non-specific protein binding and aggregation, potentially leading to faster clearance.[1][2] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[1] | Bicyclononyne (BCN) is generally more stable towards thiols like GSH compared to DBCO.[1] |
| Maleimide-Thiol | Maleimide (B117702) + Thiol | ~4 minutes[1] | Highly susceptible to retro-Michael reaction, leading to deconjugation and exchange with serum thiols like albumin.[1][3][4] |
| Tetrazine Ligation | Tetrazine + TCO | Variable, moiety-dependent[1] | The stability of tetrazine and trans-cyclooctene (B1233481) (TCO) can be affected by serum components and isomerization. |
| Amide Bond | NHS Ester + Amine | Very High[1] | Amide bonds are generally very stable under physiological conditions.[1] |
Experimental Protocols
Accurate assessment of bioconjugate stability is crucial for preclinical development. The following are detailed protocols for key experiments to determine the stability of bioconjugates in serum or plasma.
Protocol 1: Assessing Serum Stability of Bioconjugates by HPLC
This protocol provides a general method for quantifying the amount of intact bioconjugate over time in a serum or plasma matrix using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bioconjugate of interest
-
Human or mouse serum/plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system equipped with a C18 column
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Dilute the bioconjugate stock solution into serum or plasma to a final concentration of 1 mg/mL. A control sample should be prepared by diluting the bioconjugate in PBS to the same final concentration.[1]
-
Incubate the serum/plasma and PBS samples at 37°C.[1]
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.[1]
-
To precipitate serum/plasma proteins, add three volumes of cold acetonitrile to the sample aliquots. For the PBS control, dilute with the mobile phase.[1]
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Collect the supernatant and analyze it by reverse-phase HPLC.
-
Monitor the peak corresponding to the intact bioconjugate. The percentage of intact conjugate at each time point is calculated relative to the t=0 time point.[1]
Protocol 2: Analysis of Degradation Products by LC-MS
For a more in-depth understanding of the degradation pathway, liquid chromatography-mass spectrometry (LC-MS) can be employed to identify the degradation products.
Procedure:
-
Prepare samples following steps 1-6 of the HPLC protocol.
-
Inject the supernatant into an LC-MS system.
-
Separate the components using a suitable chromatographic gradient.
-
Analyze the eluent by mass spectrometry to identify the intact bioconjugate and any degradation products. By comparing the mass spectra over time, the degradation pathway can be elucidated.
Visualizing Experimental Workflows and Degradation Pathways
To better illustrate the processes involved in assessing bioconjugate stability and the chemical basis for linker instability, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to DBCO-PEG-NHS Esters: A Comparative Analysis of Suppliers
For researchers, scientists, and drug development professionals working at the forefront of bioconjugation, the selection of high-quality reagents is paramount. The DBCO-PEG-NHS ester has emerged as a critical tool for the precise and efficient labeling of biomolecules through copper-free click chemistry. This guide offers a comparative analysis of various suppliers of DBCO-PEG-NHS esters, providing a framework for selecting the most suitable product for your research needs. While direct, third-party comparative performance data is scarce, this guide summarizes commercially available information and presents a standardized experimental protocol for in-house evaluation.
Understanding the Reagent: DBCO-PEG-NHS Ester
The DBCO-PEG-NHS ester is a heterobifunctional linker that incorporates three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly specific and biocompatible copper-free click chemistry reaction.
-
Polyethylene Glycol (PEG) Spacer: A hydrophilic chain that enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance. The length of the PEG spacer can be varied to optimize conjugation efficiency and the biological activity of the final product.
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily forms a stable amide bond with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.
This combination of features makes DBCO-PEG-NHS esters ideal for a wide range of applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging, and the functionalization of surfaces.
Supplier Overview and Product Specifications
Several companies supply DBCO-PEG-NHS esters, each with its own quality control standards and product specifications. The following table summarizes the information available from a selection of prominent suppliers. It is important to note that the purity levels and storage conditions are as stated by the respective suppliers.
| Supplier | Product Name | Purity | Storage Conditions | Additional Notes |
| baseclick GmbH | DBCO-PEG4-NHS ester | ≥ 98% (HPLC)[1] | -20 °C, dark, dry, inert gas[1] | Offers a comparison with their DBCO-C6-NHS ester, highlighting the higher polarity of the PEG4 variant.[1] |
| BroadPharm | DBCO-PEG4-NHS Ester | Information not specified | Information not specified | Offers various PEG lengths (e.g., PEG12).[1] |
| MedchemExpress | DBCO-PEG4-NHS ester | 97.13%[2] | -80°C for 6 months; -20°C for 1 month[2] | Marketed as a PROTAC linker.[2] |
| Precise PEG | DBCO-PEG4-NHS Ester | > 90% (notes instability of NHS ester)[3] | Information not specified | States that NHS esters can degrade over time.[3] |
| Vector Labs | DBCO-PEG4-NHS Ester | >95% (HPLC)[4] | -20°C, Desiccate[4] | Provides a detailed product specification sheet with solubility information.[4] |
| Lumiprobe | DBCO-PEG6-NHS ester | 95+% (HPLC-MS)[5] | -20°C in the dark[5] | Specifies NMR and HPLC-MS for quality control.[5] |
Experimental Protocols for Comparative Evaluation
To facilitate a direct comparison of DBCO-PEG-NHS esters from different suppliers, we provide a detailed experimental workflow for a typical application: the labeling of a model antibody.
Logical Workflow for Supplier Comparison
References
Safety Operating Guide
Proper Disposal of DBCO-PEG8-NHS Ester: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like DBCO-PEG8-NHS ester is a critical aspect of laboratory safety and environmental responsibility. This guide outlines the essential, step-by-step procedures for the proper disposal of this bifunctional linker, ensuring compliance and a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to use appropriate personal protective equipment (PPE).
| PPE Category | Item | Purpose |
| Eye Protection | Safety Goggles or Glasses | To shield eyes from potential splashes of chemical solutions.[1] |
| Body Protection | Standard Lab Coat | Protects skin and clothing from contamination.[1] |
| Hand Protection | Chemical-Resistant Gloves | Prevents direct skin contact with the chemical.[1] |
All handling of this compound, especially in its solid form or when preparing solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.[1][2]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) office.[1][3][4]
1. Waste Assessment and Segregation:
Proper disposal begins with correctly identifying and segregating the different forms of waste.[5]
-
Unused or Expired Solid Product: Keep the original vial containing the unused solid material. Do not attempt to quench or neutralize the dry powder.[6]
-
Concentrated Stock Solutions (e.g., in DMSO, DMF): Solutions of this compound should be collected in a designated hazardous waste container.[1][3] These solvents are often flammable and require specific handling.
-
Aqueous Reaction Waste: This waste stream contains the products of hydrolysis and bioconjugation reactions. While the reactive NHS ester is likely consumed, the solution should still be treated as chemical waste.
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with the chemical must be disposed of as solid chemical waste.[1][3]
It is crucial to segregate these waste streams and avoid mixing them with incompatible chemicals.[5][7]
2. Deactivation of Reactive Waste (Aqueous Solutions):
The NHS ester moiety is susceptible to hydrolysis, which deactivates its reactivity towards primary amines. For aqueous waste from labeling reactions, ensuring the complete quenching of any unreacted NHS ester is good practice.[3]
-
pH Adjustment: The hydrolysis of NHS esters is accelerated at a slightly basic pH.[8] You can allow the aqueous solution to stand for several hours to ensure the complete hydrolysis of any residual active ester before collection.[3]
-
Quenching: Alternative quenching agents like Tris, glycine, or ethanolamine (B43304) can also be used.[8]
3. Waste Collection and Storage:
-
Containers: Use appropriate, leak-proof, and clearly labeled containers for both liquid and solid hazardous waste.[4][5][9] Containers should be compatible with the chemicals being stored (e.g., polyethylene (B3416737) for many organic solvents).[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent composition, and the date of accumulation.[4][5][7]
-
Storage: Store sealed waste containers in a designated and properly ventilated satellite accumulation area (SAA) until they are ready for pickup.[1][7] This area should ensure segregation from incompatible materials.[7]
4. Arrange for Professional Disposal:
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your chemical waste.[1][3] Provide them with the full chemical name and any available safety data sheet (SDS) information.
CRITICAL SAFETY WARNING: NEVER dispose of this compound or its solutions by pouring them down the drain.[2][3] This can be harmful to aquatic life and interfere with wastewater treatment processes.[4]
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 6. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Essential Safety and Operational Guide for Handling DBCO-PEG8-NHS Ester
This guide provides immediate safety, handling, and disposal protocols for DBCO-PEG8-NHS ester, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe laboratory operations and proper logistical management of this chemical.
Chemical and Physical Properties
This compound is a PEGylated derivative containing a DBCO (Dibenzocyclooctyne) moiety for copper-free click chemistry and an NHS ester for reaction with primary amines.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility.[1]
| Property | Value | Source |
| Molecular Formula | C42H55N3O14 | [1][2][3] |
| Molecular Weight | 825.9 g/mol | [1][2][3] |
| CAS Number | 2553412-88-5 | [1][3] |
| Purity | >90% - 98% | [1] |
| Solubility | DMSO, DCM, DMF | [1] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet from BroadPharm, this compound is not classified as a hazardous substance.[3] However, due to the reactivity of the N-hydroxysuccinimide (NHS) ester moiety, which is moisture-sensitive and reactive towards primary amines, and the potential hazards of the non-PEGylated analog (DBCO-NHS ester), which is classified as an irritant and harmful if swallowed, a cautious approach is recommended.[4][5]
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes.[3][4] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact.[3][4] |
| Skin and Body | Laboratory coat | Protects against contamination of personal clothing.[3][4] |
| Respiratory | Not required under normal use with adequate ventilation. Use an approved respirator if dust or aerosols are generated. | Ensures respiratory safety in case of aerosolization.[3] |
Operational Plan: Handling and Storage
Handling:
-
Avoid Contact: Take precautions to avoid contact with skin and eyes.[6]
-
Hygienic Practices: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[4]
-
Moisture Sensitivity: NHS esters are moisture-sensitive and can hydrolyze.[5][7] Equilibrate the vial to room temperature before opening to prevent condensation.[7] Prepare solutions immediately before use as the NHS-ester moiety readily hydrolyzes.[7]
Storage:
-
Environment: Keep the container tightly sealed in a cool, well-ventilated area.[3] Store with a desiccant to protect from moisture.[7]
-
Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[4]
Accidental Release and First Aid
| Situation | Procedure |
| Spill | Wear appropriate PPE. Mix with an inert absorbent material (e.g., sand), sweep up, and place in a tightly closed container for disposal.[3] Prevent entry into drains or water courses.[3] |
| Skin Contact | Immediately wash the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[3] Seek medical attention if irritation persists.[3] |
| Inhalation | Move to fresh air. If symptoms persist, seek medical attention.[3] |
| Ingestion | Wash out the mouth with water and seek medical attention.[3] |
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[9] Do not dispose of in regular trash or down the sewer system.[9]
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, sealed container.[3][9]
-
Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name and associated hazards.[9]
-
Disposal: Arrange for disposal as special waste through a licensed disposal company, in consultation with your institution's Environmental Health and Safety (EHS) office.[3][9] While polyethylene glycol itself is considered non-toxic and biodegradable, the overall compound should be treated as chemical waste.[10][11]
Experimental Workflow
Below is a generalized workflow for handling this compound from receipt to disposal.
References
- 1. This compound, 2553412-88-5 | BroadPharm [broadpharm.com]
- 2. Broadpharm this compound, 50mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. broadpharm.com [broadpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
- 8. DBCO-N-bis(PEG8-NHS ester) | BroadPharm [broadpharm.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
